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  • Product: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
  • CAS: 149453-08-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, a molecule of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, a molecule of interest in medicinal chemistry and materials science. The synthesis is a multi-step process involving the formation of the core 3-nitro-1H-1,2,4-triazole heterocycle, followed by N-alkylation and subsequent conversion to the final acetohydrazide. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters for a successful synthesis.

Introduction

The 1,2,4-triazole moiety is a key structural motif in a wide range of biologically active compounds, exhibiting antifungal, antiviral, and antimicrobial properties. The incorporation of a nitro group can further enhance the biological activity or be utilized in the development of energetic materials. The acetohydrazide functional group is a versatile building block for the synthesis of various heterocyclic compounds and can also contribute to the pharmacological profile of a molecule. This guide will focus on the synthetic pathway to 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, a molecule that combines these key features.

Overall Synthetic Strategy

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is typically achieved in a two-step sequence starting from the commercially available or readily synthesized 3-nitro-1H-1,2,4-triazole. The first step involves the N-alkylation of the triazole ring with an appropriate two-carbon electrophile, typically ethyl chloroacetate. This is followed by the hydrazinolysis of the resulting ester to yield the desired acetohydrazide.

Synthetic Pathway 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate 3-nitro-1H-1,2,4-triazole->Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Ethyl chloroacetate, Base (e.g., K2CO3) 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate->2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Hydrazine hydrate (N2H4·H2O)

Caption: Overall synthetic pathway for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Part 1: Synthesis of the Starting Material: 3-nitro-1H-1,2,4-triazole

The starting material, 3-nitro-1H-1,2,4-triazole, is a crucial precursor. While it can be commercially sourced, its synthesis from 3-amino-1H-1,2,4-triazole is a common laboratory procedure.

Reaction Scheme:

Synthesis of 3-nitro-1H-1,2,4-triazole 3-amino-1H-1,2,4-triazole 3-amino-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole 3-amino-1H-1,2,4-triazole->3-nitro-1H-1,2,4-triazole 1. NaNO2, H2SO4 2. H2O2, H2SO4

Caption: Synthesis of 3-nitro-1H-1,2,4-triazole from 3-amino-1H-1,2,4-triazole.

Experimental Protocol:
  • Step 1: Diazotization. 3-amino-1H-1,2,4-triazole is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. This results in the formation of the corresponding diazonium salt.

  • Step 2: Nitration. The diazonium salt solution is then added to a solution of sodium nitrite in the presence of a copper sulfate catalyst. Alternatively, the diazotization can be followed by treatment with an oxidizing agent like hydrogen peroxide in sulfuric acid. The nitro group displaces the diazonium group to yield 3-nitro-1H-1,2,4-triazole.

  • Work-up and Purification. The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Part 2: Synthesis of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate

The N-alkylation of 3-nitro-1H-1,2,4-triazole with ethyl chloroacetate is a key step in introducing the acetohydrazide precursor. The regioselectivity of this reaction is an important consideration, as alkylation can potentially occur at different nitrogen atoms of the triazole ring. However, under basic conditions, the reaction generally favors the formation of the N1-substituted product.[1]

Reaction Scheme:

Alkylation of 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazoleEthyl chloroacetate 3-nitro-1H-1,2,4-triazoleEthyl chloroacetate Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate 3-nitro-1H-1,2,4-triazoleEthyl chloroacetate->Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF)

Caption: N-alkylation of 3-nitro-1H-1,2,4-triazole with ethyl chloroacetate.

Experimental Protocol:

A general procedure for the alkylation of a triazole with ethyl chloroacetate is as follows:

  • Reaction Setup: To a solution of 3-nitro-1H-1,2,4-triazole in a suitable solvent such as acetone or dimethylformamide (DMF), an anhydrous base is added. Anhydrous potassium carbonate is a commonly used base for this transformation.[2]

  • Addition of Alkylating Agent: Ethyl chloroacetate is added to the suspension, and the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate.[3]

ParameterConditionRationale
Solvent Acetone, DMF, EthanolThe choice of solvent depends on the solubility of the starting materials and the reaction temperature. DMF is a good polar aprotic solvent that can facilitate SN2 reactions.
Base K2CO3, NaH, Et3NA base is required to deprotonate the triazole, making it a more potent nucleophile. Anhydrous conditions are often preferred to prevent hydrolysis of the ester.
Temperature Room temperature to refluxThe reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Part 3: Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

The final step in the synthesis is the conversion of the ethyl ester intermediate to the desired acetohydrazide through reaction with hydrazine hydrate. This is a standard and generally high-yielding transformation.[2]

Reaction Scheme:

Hydrazinolysis of the Ester Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetateHydrazine hydrate Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetateHydrazine hydrate 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetateHydrazine hydrate->2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Caption: Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide via hydrazinolysis.

Experimental Protocol:

A general procedure for the hydrazinolysis of an ester is as follows:

  • Reaction Setup: Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is dissolved in a suitable alcohol, such as ethanol or methanol.[4]

  • Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the solution, and the reaction mixture is typically stirred at room temperature or gently heated to reflux. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid product can be washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the pure 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.[2]

ParameterConditionRationale
Solvent Ethanol, MethanolAlcohols are good solvents for both the ester and hydrazine hydrate and are generally unreactive under these conditions.
Reactant Hydrazine hydrate (excess)An excess of hydrazine hydrate is often used to drive the reaction to completion.
Temperature Room temperature to refluxThe reaction is often exothermic and may proceed to completion at room temperature. Gentle heating can be applied to increase the reaction rate if necessary.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the intermediate and final products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the nitro group (strong absorptions around 1550 and 1350 cm-1), the ester carbonyl (around 1735 cm-1), and the amide carbonyl of the hydrazide (around 1680 cm-1).

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compounds, further confirming their identity.

  • Melting Point: The melting point is a useful indicator of the purity of the synthesized compounds.

Safety Considerations

  • 3-nitro-1H-1,2,4-triazole and its derivatives are energetic materials and should be handled with caution. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. All heating should be conducted using a heating mantle or a water bath, and no open flames should be present in the laboratory.

References

  • Compound 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(1-phenylpropylidene)acetohydrazide...
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI.
  • US6583293B1 - Preparation method of 3-nitro-1,2,4-triazol-5-one by a process minimizing heat generation during crystallization - Google Patents.
  • (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole - ResearchGate. Available at: [Link]

  • Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products (2016) - SciSpace. Available at: [Link]

  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3 - ResearchGate. Available at: [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - MDPI. Available at: [Link]

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.
  • METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO) - Patent 0585235 - European Publication Server web service. Available at: [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE - IJRAR.org. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Available at: [Link]

  • PDF - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Journal of Physical Chemistry and Functional Materials - DergiPark. Available at: [Link]

  • (PDF) Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles - ResearchGate. Available at: [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. Available at: [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions - ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Available at: [Link]

  • CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. Available at: [Link]

Sources

Exploratory

spectroscopic analysis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis and structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide. The characterization of novel chemical entities is a cornerstone of chemical synthesis and drug development, demanding unambiguous confirmation of molecular structure and purity. This document details the application of four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we discuss the underlying principles, the rationale for its application, predicted data based on the compound's known structural motifs, and detailed, field-proven experimental protocols. The guide is designed for researchers, chemists, and quality control professionals, offering an integrated approach to spectroscopic analysis that ensures scientific rigor and data integrity.

Introduction

The 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Scaffold

The title compound, 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, is a heterocyclic molecule featuring several key functional groups that impart specific chemical properties and potential biological activity. The structure is built upon a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms that is a privileged scaffold in medicinal chemistry, known to be a part of various therapeutic agents.[1][2] The triazole ring is substituted with a powerful electron-withdrawing nitro group (-NO₂), which significantly influences the electronic environment of the ring and the overall molecule. This nitro-triazole moiety is linked via a methylene (-CH₂-) bridge to an acetohydrazide (-C(O)NHNH₂) functional group. Hydrazides are versatile intermediates in the synthesis of a wide array of heterocyclic compounds and are themselves a subject of pharmacological interest.[3] The combination of these moieties suggests potential applications in energetic materials or as a precursor for more complex pharmaceutical agents.

The Imperative of Spectroscopic Characterization

In any field, from drug discovery to materials science, the synthesis of a novel compound is incomplete without rigorous structural verification. Spectroscopic analysis provides the empirical evidence required to confirm that the target molecule has been synthesized, free from significant impurities or isomeric byproducts. Each analytical technique offers a unique piece of the structural puzzle: Mass Spectrometry reveals the molecular weight and elemental formula, Infrared Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance spectroscopy maps the atomic connectivity and chemical environment of the carbon-hydrogen framework.[3] A multi-technique approach, as detailed in this guide, is therefore not merely best practice but an essential component of the scientific method, ensuring the validity and reproducibility of research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero magnetic spin, primarily ¹H (proton) and ¹³C.

Rationale and Predicted Spectral Data

For 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, the structure presents several distinct proton and carbon environments that are expected to yield a clean, interpretable spectrum. The use of a solvent like DMSO-d₆ is critical, as its ability to form hydrogen bonds with the sample prevents the rapid exchange of the labile N-H protons of the hydrazide group, allowing them to be observed in the ¹H NMR spectrum.

Predicted ¹H NMR Data: The molecule contains four distinct types of protons. The proton on the C5 position of the triazole ring is expected to appear as a sharp singlet far downfield due to the aromatic nature and electron-withdrawing influence of the ring nitrogens and the nitro group. The methylene protons, situated between the triazole ring and the carbonyl group, will also be deshielded and appear as a singlet. The two protons on the terminal -NH₂ group and the single proton of the -NH- group are expected to appear as broad singlets, as their chemical shift can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Data for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet1HCH (Triazole Ring)Deshielded by aromatic ring currents and adjacent nitrogen atoms.
~9.4Broad Singlet1HCO-NH -NH₂Labile amide proton, deshielded by carbonyl group.
~5.5Singlet2HN-CH₂ -CODeshielded by adjacent triazole ring and carbonyl group.
~4.5Broad Singlet2HNH-NH₂ Labile amine protons.

Note: Chemical shifts for N-H protons are approximate and can vary.

Predicted ¹³C NMR Data: The molecule possesses four unique carbon atoms. The two carbons of the triazole ring are expected at the lower field (higher ppm) end of the spectrum due to their sp² hybridization and proximity to multiple nitrogen atoms, with the nitro-substituted carbon appearing furthest downfield. The carbonyl carbon of the hydrazide will also be significantly deshielded. The methylene carbon will appear at a higher field, influenced by its sp³ hybridization but still shifted downfield by the adjacent nitrogen and carbonyl groups.

Table 2: Predicted ¹³C NMR Data for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide in DMSO-d₆

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165.0C =OCarbonyl carbon in an amide-like environment.
~158.0C -NO₂ (Triazole)Deshielded by nitro group and ring nitrogens.
~145.0C -H (Triazole)Aromatic carbon adjacent to multiple nitrogens.
~50.0N-C H₂-COAliphatic carbon deshielded by adjacent nitrogen and carbonyl.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or insert it manually into the magnet.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters on a 400 MHz (or higher) spectrometer are typically sufficient. Ensure an adequate number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Calibrate the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

  • Analysis: Integrate the ¹H signals and assign all peaks in both spectra according to the predicted values and known chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at characteristic frequencies.

Rationale and Characteristic Frequencies

The structure of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide contains several IR-active functional groups that will produce a distinctive spectrum. The most prominent peaks will arise from the N-H bonds of the hydrazide, the C=O of the amide, and the N-O bonds of the nitro group. The vibrations of the triazole ring also provide a characteristic fingerprint.[4][5]

Table 3: Characteristic IR Absorption Frequencies

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentReference
3400 - 3200N-H StretchHydrazide (-NHNH₂)[6]
3150 - 3050C-H StretchAromatic C-H (Triazole ring)[5]
~1670C=O StretchAmide I band (Acetohydrazide)[6]
1560 - 1520N-O Asymmetric StretchNitro group (-NO₂)
1550 - 1500C=N StretchTriazole ring[4]
1360 - 1330N-O Symmetric StretchNitro group (-NO₂)[6]
~1330C-N StretchTriazole ring[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the major absorption peaks in the spectrum and correlate them with the expected functional groups listed in Table 3.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is paramount, as it provides a highly accurate mass measurement that can be used to determine the elemental composition of the parent molecule and its fragments.

Rationale and Expected Spectrum

Electrospray ionization (ESI) is the preferred method for this compound as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The analysis will be conducted in positive ion mode, which is expected to protonate one of the basic nitrogen atoms, yielding an [M+H]⁺ ion.

  • Molecular Formula: C₄H₅N₅O₃

  • Monoisotopic Mass: 171.0392 Da

  • Expected [M+H]⁺ Ion (HRMS): 172.0470 Da

Fragmentation analysis (MS/MS) can further validate the structure by showing characteristic losses. Expected fragmentation would involve the cleavage of the N-N bond or the bond between the methylene bridge and the triazole ring.

Table 4: Predicted Ions in ESI-MS

m/z (Da)Ion FormulaAssignment
172.0470[C₄H₆N₅O₃]⁺Protonated molecular ion [M+H]⁺
113.0254[C₂H₂N₄O₂]⁺Fragment from loss of acetohydrazide radical
59.0353[C₂H₅N₂O]⁺Acetohydrazide fragment
Experimental Protocol: LC-MS (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer).

  • Chromatography (Optional but Recommended): A brief chromatographic run using a C18 column can help purify the sample before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid to promote protonation) is typically effective.

  • MS Acquisition: Infuse the sample solution directly or inject it into the LC system. Acquire data in positive ion ESI mode over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the compound's peak. Determine the accurate mass of the most intense ion and compare it to the theoretical mass of the [M+H]⁺ ion. A mass accuracy of <5 ppm provides high confidence in the elemental composition. If MS/MS data is acquired, propose fragmentation pathways consistent with the observed product ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

Rationale and Expected Absorption

The 3-nitro-1H-1,2,4-triazole moiety is the primary chromophore in the molecule. The triazole ring itself is aromatic, and the presence of the conjugated nitro group is expected to give rise to π → π* electronic transitions.[7][8] The position of the maximum absorbance (λmax) is sensitive to the solvent used.[4] For triazole derivatives, these absorptions are typically found in the UV region.[9]

  • Expected λmax: A significant absorption peak is predicted in the range of 250-300 nm, characteristic of a nitro-substituted aromatic heterocycle.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Data Acquisition: Rinse and fill the cuvette with the sample solution. Record the absorbance spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Integrated Analysis and Workflow

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-consistent and definitive structural assignment. The workflow begins with determining the molecular formula, proceeds to identify functional groups, and concludes with mapping the precise atomic connectivity.

G cluster_0 Mass Spectrometry cluster_1 Infrared Spectroscopy cluster_2 NMR Spectroscopy cluster_3 Final Confirmation ms HRMS Analysis formula Elemental Formula C₄H₅N₅O₃ (m/z = 172.0470 [M+H]⁺) ms->formula integration Data Integration formula->integration ir FTIR Analysis groups Identified Functional Groups: -NHNH₂ (Hydrazide) -C=O (Amide) -NO₂ (Nitro) Triazole Ring ir->groups groups->integration nmr ¹H & ¹³C NMR Analysis connectivity Connectivity Map: - Triazole C-H (1H, s) - Methylene CH₂ (2H, s) - Hydrazide NH, NH₂ (1H, 2H) - 4 Unique Carbons nmr->connectivity connectivity->integration structure Confirmed Structure: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide integration->structure

Sources

Foundational

physical and chemical properties of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and energetic materials synthesis. Primary Classification: Heterocyclic Building Block / High-Nitrogen Energetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and energetic materials synthesis.

Primary Classification: Heterocyclic Building Block / High-Nitrogen Energetic Precursor CAS Registry Number: 149453-08-7[1]

Executive Summary

2-(3-Nitro-1H-1,2,4-triazol-1-yl)acetohydrazide represents a critical intersection between high-energy density materials (HEDMs) and pharmaceutical pharmacophores. Structurally derived from 3-nitro-1,2,4-triazole (NTO) —an insensitive high explosive—this compound functionalizes the N1-position with an acetohydrazide motif. This modification drastically alters the physicochemical profile, transitioning the molecule from a pure energetic material to a versatile "linker" scaffold. It is primarily utilized to synthesize Schiff bases with broad-spectrum antimicrobial activity (specifically targeting bacterial MurB and fungal CYP51 enzymes) while retaining the thermal stability characteristic of the nitrotriazole core.

Molecular Architecture & Identification

The compound consists of a planar 1,2,4-triazole ring substituted at the C3 position with a nitro group (


) and at the N1 position with an acetohydrazide chain (

). The nitro group provides significant electron-withdrawing character, influencing the acidity of the triazole ring protons and the overall dipole moment.
Table 1: Physicochemical Identity
PropertyValue / DescriptionSource
IUPAC Name 2-(3-nitro-1,2,4-triazol-1-yl)acetohydrazidePubChem [1]
Molecular Formula

PubChem [1]
Molecular Weight 186.13 g/mol PubChem [1]
Melting Point 214 °C (Decomposition)PubChem [1]
LogP (Octanol/Water) -1.7 (Highly Hydrophilic)PubChem [1]
Topological Polar Surface Area 132 ŲComputed [1]
H-Bond Donors / Acceptors 2 / 5PubChem [1]

Synthesis & Manufacturing Protocol

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a two-step nucleophilic substitution sequence starting from the parent heterocycle, 3-nitro-1,2,4-triazole (NTO).

Reaction Pathway Visualization

SynthesisPathway cluster_conditions Critical Process Parameters NTO 3-Nitro-1,2,4-triazole (Starting Material) Intermediate Ethyl 2-(3-nitro-1H-1,2,4- triazol-1-yl)acetate (Ester Intermediate) NTO->Intermediate Step 1: N-Alkylation Reflux/Acetone ECA Ethyl Chloroacetate (Alkylation Agent) ECA->Intermediate Base Base (K2CO3/Et3N) Base->Intermediate Product 2-(3-Nitro-1H-1,2,4- triazol-1-yl)acetohydrazide (Final Product) Intermediate->Product Step 2: Hydrazinolysis Ethanol/Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product params Step 1 Temp: 56-60°C Step 2 Temp: 78-80°C Yield: ~75-85%

Figure 1: Two-step synthesis pathway from NTO to the target acetohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate

  • Dissolution: Dissolve 3-nitro-1,2,4-triazole (10 mmol) in anhydrous acetone (50 mL).

  • Deprotonation: Add anhydrous potassium carbonate (

    
    , 15 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole N-H.
    
  • Alkylation: Add ethyl chloroacetate (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol to obtain the ester intermediate.[2]

Step 2: Hydrazinolysis to Target Hydrazide

  • Suspension: Suspend the ester intermediate (10 mmol) in absolute ethanol (30 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (80%, 20 mmol) dropwise with constant stirring. Caution: Reaction is exothermic.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. The solid usually dissolves, followed by the precipitation of the hydrazide product.

  • Purification: Cool the reaction mixture to 0–5°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Self-Validation Check: The melting point must be sharp (approx. 214°C). A broad range indicates incomplete conversion or retained hydrazine [1].

Physicochemical Characterization

Solubility Profile

The presence of the nitro group and the hydrazide moiety creates a "push-pull" solubility profile.

  • Soluble: DMSO, DMF, DMAc (High solubility due to polar aprotic nature).

  • Sparingly Soluble: Methanol, Ethanol (Hot).

  • Insoluble: Water (Cold), Diethyl ether, Chloroform, Hexane.

Spectroscopic Signature (Diagnostic Peaks)
  • IR Spectroscopy (KBr,

    
    ): 
    
    • 
      : 
      
      
      
      and
      
      
      stretching (Hydrazide).
    • 
      : 
      
      
      
      stretching (Amide I band).
    • 
      : 
      
      
      
      asymmetric stretching (Diagnostic for 3-nitro-triazole core).
    • 
      : 
      
      
      
      symmetric stretching.
  • 1H NMR (DMSO-

    
    , 
    
    
    
    ppm):
    • 
       (s, 1H, 
      
      
      
      ): Downfield shift due to amide resonance.
    • 
       (s, 1H, Triazole 
      
      
      
      ): Characteristic singlet for the triazole ring proton.
    • 
       (s, 2H, 
      
      
      
      ): Methylene bridge protons.
    • 
       (br s, 2H, 
      
      
      
      ): Exchangeable with
      
      
      .

Chemical Reactivity & Applications

The hydrazide group (


) is the primary "warhead" for derivatization, while the nitro-triazole core remains stable under mild conditions.
Schiff Base Formation (Antimicrobial Pharmacophores)

The most common application is the condensation with aromatic aldehydes to form Schiff bases (hydrazones). These derivatives exhibit enhanced lipophilicity and target specificity compared to the parent hydrazide.

Mechanism: Acid-catalyzed nucleophilic addition-elimination. Target Biological Activity:

  • Antibacterial: Inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), essential for peptidoglycan biosynthesis [3].

  • Antifungal: Inhibition of Lanosterol 14

    
    -demethylase (CYP51), disrupting cell membrane integrity [3].
    
Reactivity Logic Diagram

Reactivity cluster_bio Biological Targets Hydrazide Parent Hydrazide (Nucleophile) SchiffBase Schiff Base (Hydrazone) Antimicrobial Agent Hydrazide->SchiffBase + Ar-CHO / H+ / Reflux (Condensation) Aldehyde Aromatic Aldehyde (Electrophile) Cyclization 1,3,4-Oxadiazole Derivative (High Thermal Stability) SchiffBase->Cyclization + Oxidative Cyclization (e.g., POCl3 or I2) MurB MurB SchiffBase->MurB Bacteria (S. aureus) CYP51 CYP51 SchiffBase->CYP51 Fungi (C. albicans)

Figure 2: Primary reactivity pathways toward bioactive scaffolds.

Energetic Implications

While the hydrazide is used for drugs, the 3-nitro-1,2,4-triazole core is a known insensitive high explosive (IHE).

  • Stability: The nitro group at position 3 stabilizes the ring electron density, making the compound resistant to accidental detonation (impact/friction insensitive).

  • Decomposition: Thermal decomposition typically begins >214°C, involving the rupture of the N-N bond in the hydrazide tail followed by ring fragmentation.

Storage & Safety (HSE Guidelines)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hydrazides can oxidize slowly in air to form diimides.

  • Handling: Avoid contact with strong oxidizers (e.g., permanganates, peroxides) as the hydrazide group is a reducing agent and the nitro group is energetic; mixtures may be pyrophoric or explosive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3877416, 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008).Synthesis and biological activity of new 1,2,4-triazole derivatives. (Contextual reference on general triazole-hydrazide biological mechanisms). European Journal of Medicinal Chemistry.

Sources

Exploratory

The Dual-State Scaffold: A Technical Guide to 3-Nitro-1H-1,2,4-Triazole Derivatives

Executive Summary The 3-nitro-1H-1,2,4-triazole scaffold represents a unique chemical duality. In high-energy physics, it serves as the backbone for Insensitive Munitions (IM), offering detonation velocities comparable t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitro-1H-1,2,4-triazole scaffold represents a unique chemical duality. In high-energy physics, it serves as the backbone for Insensitive Munitions (IM), offering detonation velocities comparable to RDX but with significantly higher thermal and shock stability. In medicinal chemistry, the same nitro-heterocycle acts as a hypoxia-selective warhead, activated by nitroreductases to treat neglected tropical diseases like Chagas disease. This guide synthesizes the synthetic architectures, energetic properties, and biological mechanisms of this versatile scaffold.

Part 1: Synthetic Architectures & Regiochemistry

The functionalization of the 1,2,4-triazole ring is governed by the amphoteric nature of the nitrogen atoms. The introduction of a nitro group (


) at the C3 position dramatically alters the electron density, creating a scaffold that is both electron-deficient (good for nucleophilic attack) and acidic.
The Synthetic Tree

The two most critical derivatives are NTO (3-nitro-1,2,4-triazol-5-one) and ANTA (5-amino-3-nitro-1H-1,2,4-triazole).[1] Their synthesis diverges from common precursors.

SynthesisTree cluster_legend Process Flow Semicarbazide Semicarbazide HCl TO 1,2,4-Triazol-5-one (TO) Semicarbazide->TO Cyclization (Formic Acid) NTO NTO (3-nitro-1,2,4-triazol-5-one) TO->NTO Nitration (HNO3/H2O) Triazole 3,5-Diamino-1,2,4-triazole ADNT ADNT (Ammonium salt) Triazole->ADNT Oxidation/Diazotization ANTA ANTA (5-amino-3-nitro-triazole) ADNT->ANTA Selective Reduction (Hydrazine Hydrate) Precursor Precursor Intermediate Intermediate Precursor->Intermediate High Energy Product High Energy Product Intermediate->High Energy Product

Figure 1: Divergent synthetic pathways for the two primary energetic derivatives, NTO and ANTA.

Part 2: Energetic Materials (Physics & Stability)

The primary industrial application of this scaffold is in Insensitive Munitions (IM) . The goal is to decouple performance (Detonation Velocity,


) from sensitivity (Impact/Friction).
NTO: The Standard for Insensitivity

NTO (3-nitro-1,2,4-triazol-5-one) is the gold standard. Its stability arises from extensive intermolecular hydrogen bonding and keto-enol tautomerism, which dissipates impact energy non-destructively.

Comparative Performance Data:

PropertyNTO (3-nitro-1,2,4-triazol-5-one)RDX (Cyclotrimethylenetrinitramine)TNT (Trinitrotoluene)
Crystal Density (g/cm³) 1.931.821.65
Detonation Velocity (m/s) ~8,5608,7506,900
Detonation Pressure (GPa) ~323419
Impact Sensitivity (h50, cm) > 320 (Insensitive)28 (Sensitive)100
Decomposition Temp (°C) ~270204295

Data synthesized from Lee et al. and Klapötke.

ANTA: The Amphoteric Building Block

ANTA (5-amino-3-nitro-1H-1,2,4-triazole) is less powerful than NTO but serves as a critical intermediate. Its amino group allows for further functionalization (e.g., coupling with tetrazines) to create high-nitrogen energetic salts.

Key Technical Insight: Unlike RDX, which decomposes autocatalytically, NTO and ANTA exhibit a "layer-by-layer" combustion mechanism due to their planar, aromatic nature. This prevents the transition from deflagration to detonation (DDT) in accidental fire scenarios.

Part 3: Medicinal Chemistry (Bio-Mechanism)[2][3][4][5][6]

In drug development, the 3-nitro-1,2,4-triazole moiety functions as a prodrug warhead . It is particularly effective against anaerobic bacteria and kinetoplastid parasites (Trypanosoma cruzi, the agent of Chagas disease).

Mechanism of Action: Nitroreduction

The specificity lies in the redox potential. Mammalian cells (aerobic) have poor nitroreductase activity for these compounds. Anaerobes and parasites possess Type I nitroreductases (oxygen-insensitive) that reduce the nitro group into highly reactive nitroso and hydroxylamine intermediates. These intermediates bind covalently to DNA, causing strand breaks and cell death.

BioMechanism Prodrug 3-Nitro-Triazole (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical 2e- Reduction (via Enzyme) Enzyme Type I Nitroreductase (Parasite/Bacteria) Radical->Prodrug Futile Cycling (Protects Host) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction DNA Parasite DNA (Helix) Nitroso->DNA Covalent Binding Death Strand Breakage & Apoptosis DNA->Death Irreversible Damage Oxygen O2 (Aerobic Cells) Oxygen->Radical

Figure 2: The selective activation pathway. In aerobic host cells (dashed line), oxygen reverses the reduction (futile cycling), preventing toxicity. In parasites, the pathway proceeds to DNA damage.

Part 4: Experimental Protocols

Protocol A: Synthesis of NTO (High-Purity)

Based on the optimized method by Lee & Coburn (Los Alamos National Laboratory).

Safety Warning: Nitration reactions are highly exothermic. Ensure temperature control to prevent thermal runaway.

  • Preparation: Charge a jacketed reactor with 1,2,4-triazol-5-one (TO) (100 g).

  • Acid Addition: Slowly add 70% Nitric Acid (HNO₃) while maintaining the reactor temperature between 60°C and 70°C . Note: Unlike traditional nitrations requiring sulfuric acid, NTO synthesis can proceed with aqueous nitric acid, simplifying waste disposal.

  • Reaction: Stir the mixture at 65°C for 3–4 hours. The solution will turn from colorless to pale yellow.

  • Crystallization: Cool the mixture slowly to 0°C . NTO will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate and wash with ice-cold water (2x). Recrystallize from boiling water to achieve high bulk density (>0.9 g/mL).

  • Validation: Check melting point (decomposes ~270°C) and HPLC purity (>99.5%).

Protocol B: Synthesis of ANTA via Selective Reduction

Based on the hydrazine reduction method (yield >90%).[2]

  • Precursor: Dissolve Ammonium 3,5-dinitro-1,2,4-triazolate (ADNT) (0.01 mol) in water.

  • Reagent Addition: Add Hydrazine Hydrate (excess, ~0.04 mol) dropwise at room temperature.

  • Heating: Raise temperature to 70–80°C and reflux for 90 minutes. The solution color changes as one nitro group is selectively reduced to an amine.

  • Isolation: Cool to room temperature. Acidify to pH 4.0 using 10% HCl. ANTA precipitates as a yellow solid.

  • Drying: Filter and dry under vacuum.

  • Yield Check: Expected yield is 90-95%.

References

  • Lee, K. Y., & Coburn, M. D. (1985). 3-nitro-1,2,4-triazol-5-one, a less sensitive explosive.[3][4] Los Alamos National Lab.[5] Link

  • Spear, R. J., & Louey, C. N. (1989). A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive. DSTO Materials Research Laboratory.[6] Link

  • He, Y., et al. (2012).[7] Review on Synthesis and Reactivity of 5-Amino-3-nitro-1,2,4-triazole. Chinese Journal of Energetic Materials. Link

  • Moraes, C. B., et al. (2021). The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Current Topics in Medicinal Chemistry. Link

  • Lee, K. Y., Storm, C. B., Hiskey, M. A., & Coburn, M. D. (1991). An improved synthesis of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA). Journal of Energetic Materials. Link

Sources

Foundational

discovery and history of nitrotriazole compounds

An In-Depth Technical Guide: The Discovery, History, and Application of Nitrotriazole Compounds Abstract The nitrotriazole scaffold represents a fascinating journey of chemical discovery, evolving from its initial explor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Discovery, History, and Application of Nitrotriazole Compounds

Abstract

The nitrotriazole scaffold represents a fascinating journey of chemical discovery, evolving from its initial exploration in the realm of energetic materials to its current prominence in the development of novel therapeutics. The unique combination of a nitrogen-rich triazole ring and an electron-withdrawing nitro group imparts a remarkable versatility to these compounds, enabling their use in applications demanding high energy density as well as those requiring specific biological activity. This guide provides a comprehensive overview of the history of nitrotriazole compounds, from their earliest synthesis to their modern-day applications. We will delve into the foundational synthetic methodologies, explore the structure-property relationships that govern their energetic performance, and illuminate their mechanism of action as potent antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, technically-grounded understanding of this important class of heterocyclic compounds.

Introduction: The Enduring Significance of the Nitrotriazole Scaffold

The story of nitrotriazoles is a testament to how a single chemical motif can find utility in disparate scientific fields. At its core, the structure consists of a five-membered aromatic ring containing three nitrogen atoms (a triazole) substituted with one or more nitro groups (-NO₂). The inherent properties of this combination—high nitrogen content, thermal stability from the aromatic ring, and the energetic potential of the nitro group—have made these compounds a subject of intense study for over a century.[1][2]

The two common isomers, 1,2,4-triazole and 1,2,3-triazole, along with the position of the nitro substituent, give rise to a vast chemical space with tunable properties. The electron-withdrawing nature of the nitro group significantly influences the electron density of the triazole ring, enhancing its reactivity and potential for biological interactions.[3] This electronic character is fundamental to both its energetic and medicinal applications.

Foundational Discoveries and Core Syntheses

The history of nitrotriazoles begins in the field of energetic materials. One of the earliest and most significant examples is 3-nitro-1,2,4-triazol-5-one (NTO), first synthesized in 1905.[4][5] Its discovery marked the beginning of the exploration of triazole-based explosives, though it wasn't thoroughly investigated until the 1980s.[4] NTO's favorable balance of performance and low sensitivity has led to its adoption in modern insensitive munitions, often as a safer replacement for TNT.[4][5][6]

The most fundamental synthetic routes to simple nitrotriazoles often involve the conversion of an amino group on the triazole ring into a nitro group. This is typically achieved through a diazotization reaction followed by substitution, a process analogous to the Sandmeyer reaction. For instance, the synthesis of 3-nitro-1,2,4-triazole (NTA) from 3-amino-1,2,4-triazole is a cornerstone of nitrotriazole chemistry.[7][8][9]

Synthesis of 3-Nitro-1,2,4-triazole cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A 3-Amino-1,2,4-triazole P 3-Nitro-1,2,4-triazole A->P Conversion R1 1. NaNO₂ / H₂SO₄ (Diazotization) R2 2. NaNO₂ / H₂O (Nitration)

Caption: Foundational synthesis of 3-nitro-1,2,4-triazole.

Experimental Protocol: Synthesis of 3-Nitro-1,2,4-triazole

This protocol describes a common laboratory-scale synthesis based on established literature methods.[7]

Causality: This procedure leverages the reactivity of the exocyclic amino group. The first step converts the amine into a diazonium salt, which is a good leaving group. The subsequent addition to a hot solution of sodium nitrite allows for the nucleophilic displacement of the diazonium group by a nitro group.

Methodology:

  • Diazotization:

    • In a flask submerged in an ice-salt bath (0 to -5 °C), cautiously add 7 ml of concentrated sulfuric acid to a solution of 1.6 g (0.023 mole) of sodium nitrite.

    • Slowly add a solution of 1.68 g (0.02 mole) of 3-amino-1,2,4-triazole in 16 ml of glacial acetic acid to the cold sulfuric acid/nitrite mixture. Maintain the temperature below -5 °C.

    • Self-Validation: The formation of the diazonium salt is critical. Maintaining a low temperature prevents its premature decomposition. The reaction is typically stirred for 5-10 minutes post-addition to ensure complete conversion.

  • Nitration/Substitution:

    • Prepare a separate flask containing 200 ml of 10% aqueous sodium nitrite and heat it to 45-50 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the heated sodium nitrite solution. Vigorous gas evolution (N₂) will be observed.

    • Self-Validation: The controlled addition is crucial for safety and yield. The evolution of nitrogen gas is a visual indicator that the substitution reaction is proceeding.

  • Work-up and Isolation:

    • After the addition is complete, continue heating the reaction mixture at 45 °C for 1 hour to ensure the reaction goes to completion.

    • Acidify the solution with sulfuric acid until the evolution of brown nitrogen oxide fumes ceases. This step removes excess nitrite.

    • Add a small amount of urea to quench any remaining dissolved nitrogen oxides.

    • Cool the solution to room temperature and perform a liquid-liquid extraction using ethyl acetate (3 x 50 ml).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Self-Validation: The final product can be recrystallized from a suitable solvent like methanol to achieve high purity, which can be confirmed by melting point analysis and spectroscopic methods (NMR, IR). A successful synthesis yields the product as a crystalline solid.[7]

Nitrotriazoles as High-Performance Energetic Materials

The primary impetus for the study of nitrotriazoles was their potential as explosives and propellants.[2] The combination of a high heat of formation, significant nitrogen content (leading to large gas volumes upon decomposition), and high density makes them attractive for energetic applications.[10]

Structure-Property Relationships

The energetic performance and sensitivity of nitrotriazoles are highly dependent on their molecular structure. Key factors include:

  • Number and Position of Nitro Groups: Increasing the number of nitro groups generally increases the oxygen balance and energy density.[11]

  • Backbone Structure: The inherent stability of the triazole ring contributes to lower impact and friction sensitivity compared to some other classes of explosives.[1]

  • Functionalization: The introduction of other groups (e.g., amino, azo, triazene bridges) can be used to tune properties like thermal stability, density, and sensitivity.[10][12] For example, N-amination or bridging with nitrogen-rich linkages can significantly increase the heat of formation.[10]

Evolution of Energetic Nitrotriazoles cluster_early Early Discoveries cluster_functionalized Functionalized Derivatives cluster_modern Modern High-Nitrogen Systems NTO NTO (1905) (Insensitive Explosive) ANTA ANTA (Amino-nitro-triazole) NTO->ANTA Increased Performance TNMNT TNMNT (Trinitromethyl-nitrotriazole) ANTA->TNMNT Higher Density Azo Azo-Bridged (e.g., DNAT) TNMNT->Azo Higher Nitrogen Content Triazene Triazene-Bridged Azo->Triazene Novel Linkages

Caption: Conceptual evolution of energetic nitrotriazole design.

Comparative Energetic Properties

The following table summarizes the properties of selected nitrotriazole-based energetic materials, illustrating the impact of structural modifications.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Key Feature
5-Nitro-1,2,4-triazol-3-oneNTO1.98,500Insensitive, TNT replacement
3-Amino-5-nitro-1,2,4-triazoleANTA1.828,460Insensitive, propellant use
3-Nitro-1-(trinitromethyl)-1H-1,2,4-triazoleTNMNT1.969,031High density and performance
Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate--8011 - 9044 (Calculated)High thermal stability

(Data sourced from references[4][13])

The Emergence of Nitrotriazoles in Medicinal Chemistry

In recent decades, the focus of nitrotriazole research has expanded dramatically into medicinal chemistry.[14] The same electronic properties that make them energetic also render them susceptible to bioreduction, a key mechanism for their therapeutic activity, particularly against infectious diseases.[3]

A New Paradigm for Treating Neglected Tropical Diseases

Nitrotriazoles have shown exceptional promise against kinetoplastid parasites, the causative agents of Chagas disease (Trypanosoma cruzi), sleeping sickness (Trypanosoma brucei), and leishmaniasis (Leishmania donovani).[14][15][16] Current treatments for these diseases, such as the 2-nitroimidazole benznidazole, suffer from limited efficacy and significant side effects.[17]

Studies have consistently shown that 3-nitro-1,2,4-triazole derivatives are significantly more potent and less toxic than their 2-nitroimidazole counterparts.[8][15][18] Many analogs exhibit potent anti-T. cruzi activity at nanomolar concentrations with high selectivity for the parasite over mammalian cells.[17][19][20]

Mechanism of Action: Activation by Parasite-Specific Nitroreductases

Nitrotriazoles function as prodrugs.[16][19] Their activity depends on the expression of an oxygen-insensitive type I nitroreductase (NTR) enzyme within the parasite.[15][17] This enzyme, which is absent in mammalian host cells, catalyzes the two-electron reduction of the nitro group. This reduction leads to the formation of reactive metabolites that are highly toxic to the parasite, causing widespread cellular damage and death.[15][17] This parasite-specific activation is the basis for the high selectivity and lower toxicity of these compounds.[19]

Mechanism of Action cluster_entry Cellular Entry cluster_activation Parasite-Specific Activation cluster_effect Cellular Effect Prodrug Nitrotriazole Prodrug (Non-toxic) NTR Type I Nitroreductase (NTR) (Parasite Enzyme) Prodrug->NTR Enters Parasite Metabolites Reactive Toxic Metabolites NTR->Metabolites 2e⁻ Reduction Death Parasite Death Metabolites->Death Cellular Damage

Caption: Bioreductive activation of nitrotriazole prodrugs.

Antifungal and Other Applications

Beyond their antiparasitic activity, nitrotriazoles are being explored as antifungal agents.[21] Azoles like fluconazole are well-known inhibitors of lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis.[22] By incorporating a nitro-triazole moiety into scaffolds similar to existing azole antifungals, researchers aim to develop new compounds with enhanced potency, particularly against resistant fungal strains.[21] The nitro group offers a potential second mechanism of action through bioreduction, which could help overcome resistance.[14]

Table: In Vitro Activity of Representative Nitrotriazole-Based Antitrypanosomal Agents
Compound ClassTarget ParasiteIC₅₀ Range (µM)Selectivity Index (SI) RangeKey Finding
3-Nitrotriazole-based amines & amidesT. cruzi0.04 - 1.9744 - 1320Up to 33-fold more potent than benznidazole.[20]
3-Nitrotriazole-based aryloxy-phenylamidesT. cruzi~0.065~1416Extremely potent with high selectivity.[15]
3-Nitrotriazole-based sulfonamidesT. cruzi< 1.0> 1400Chlorinated analogs are highly active.[23]
3-Nitrotriazole-based aminesT. b. rhodesiensenM levels220 - 993Also active against the agent of sleeping sickness.[20]

(SI = IC₅₀ in mammalian L6 cells / IC₅₀ in parasite)

Modern Synthetic Strategies

While the foundational syntheses remain relevant, modern organic chemistry has introduced more sophisticated methods for creating complex nitrotriazole derivatives.

  • Direct Nitration: Potent nitrating agents, such as mixtures of nitric and sulfuric acid, can be used to directly nitrate the triazole ring or side chains, enabling the synthesis of polynitro compounds.[9][11]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a powerful tool for synthesizing 1,2,3-triazole derivatives. This methodology allows for the efficient coupling of a nitrotriazole-containing fragment with a variety of other molecules, facilitating the rapid generation of compound libraries for drug discovery.[8]

  • Functional Group Interconversion: Advanced methods for converting amino groups to nitro groups, such as oxidation with reagents like trifluoroacetic acid, offer alternatives to diazotization.[9] Furthermore, existing nitrotriazoles can be functionalized at other positions through alkylation or substitution reactions to build molecular complexity.[1]

Conclusion and Future Outlook

The trajectory of nitrotriazole chemistry is a compelling narrative of scientific adaptation and innovation. From its origins as a component in energetic materials to its current role as a promising scaffold for treating devastating infectious diseases, the nitrotriazole ring has proven to be of immense value. Future research will likely focus on several key areas:

  • In Energetics: The design of novel, high-nitrogen, bridged nitrotriazole systems will continue, aiming to achieve an optimal balance of extreme performance and operational safety.

  • In Medicine: The development of next-generation nitrotriazole-based drugs will focus on optimizing pharmacokinetic properties (ADME), further enhancing selectivity, and exploring their potential against a wider range of pathogens and diseases, including cancer and bacterial infections. The use of bifunctional molecules, which combine the nitroreductase substrate properties with inhibition of other key enzymes like CYP51, represents a particularly promising strategy.[15][18]

The rich history and diverse applications of nitrotriazoles ensure that they will remain a fertile ground for discovery and innovation for years to come.

References

  • Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evalu
  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. PubMed. (URL: )
  • Preparation of 3-nitro-1,2,4-triazole. PrepChem.com. (URL: )
  • Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. (URL: )
  • Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. Dalton Transactions (RSC Publishing). (URL: )
  • Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evalu
  • Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis.
  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI. (URL: )
  • Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Unknown Source. (URL: )
  • Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evalu
  • Triazene Bridged Energetic Materials Based on Nitrotriazole: Synthesis, Characterization and Laser Ignited Combustion Performance | Request PDF.
  • New energetic materials from triazoles and tetrazines. Taylor & Francis. (URL: )
  • Synthesis and properties of nitro-1,2,3-triazoles (Review).
  • Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts.
  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. LOCKSS: Serve Content. (URL: )
  • Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Medicinal Chemistry. Benchchem. (URL: )
  • Review on synthesis and reactivity of 5-amino-3-nitro-1, 2, 4-trizole.
  • Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PMC. (URL: )
  • Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A (RSC Publishing). (URL: )
  • Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. PubMed. (URL: )
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PMC. (URL: )
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. (URL: )
  • Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay. Unknown Source. (URL: )
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. (URL: )
  • Nitrotriazolone. Wikipedia. (URL: )
  • Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. Taylor & Francis. (URL: )
  • A Comparative Analysis of 4-Methyl-5-nitro-2h-1,2,3-triazole and Other Nitro-triazole Compounds for High-Energy Applic
  • 5-Nitro-1,2,4-triazole-3-one: A review of recent advances(英). Semantic Scholar. (URL: )
  • Novel nitro(triazole/imidazole)-based heteroarylamides/sulfonamides as potential antitrypanosomal agents. PubMed. (URL: )
  • Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) in the Synthesis of Advanced Energetic Materials

Abstract This document provides a comprehensive technical guide for researchers and scientists on the application of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) as a versatile building block in the field of en...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) as a versatile building block in the field of energetic materials. NTAH, a derivative of the highly stable 1,2,4-triazole ring, serves as an excellent precursor for the synthesis of next-generation energetic coordination compounds (ECCs) and energetic salts. Its structure, featuring a nitro group for energy content and a hydrazide moiety for chelation, allows for the systematic design of materials with tailored properties, including enhanced thermal stability, controlled sensitivity, and high detonation performance. This guide details the synthesis of NTAH, its characterization, and its subsequent use in the preparation of a representative energetic coordination compound. All protocols are presented with an emphasis on safety and reproducibility, grounded in established chemical principles.

Introduction: The Role of NTAH in Modern Energetic Materials

The quest for advanced energetic materials that offer a superior balance of performance, stability, and insensitivity is a paramount objective in materials science. Nitrogen-rich heterocyclic compounds, particularly those based on the 1,2,4-triazole scaffold, are at the forefront of this research. The triazole ring provides a foundation of high thermal and chemical stability, coupled with a significant positive heat of formation, which contributes to the overall energy output of the final material.

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) is a strategically designed molecule that capitalizes on these advantages. Its key structural features include:

  • A 3-nitro-1,2,4-triazole core: This provides the energetic backbone, contributing to the high nitrogen content and energy density.

  • An acetohydrazide functional group: This moiety is an excellent chelating agent, capable of coordinating with various metal ions to form stable energetic coordination compounds (ECCs). This allows for the creation of a diverse family of materials where properties can be fine-tuned by selecting different metal centers.

The primary application of NTAH is as a ligand in the synthesis of ECCs. By coordinating NTAH with metal ions (e.g., copper, iron, zinc), it is possible to construct dense, three-dimensional structures. This strategy often leads to materials with significantly improved thermal stability and reduced sensitivity to mechanical stimuli (impact and friction) compared to traditional explosives, without compromising on energetic performance.[1]

Synthesis Protocol: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH)

The synthesis of NTAH is a two-step process commencing with the N-alkylation of 3-nitro-1,2,4-triazole, followed by hydrazinolysis of the resulting ester.

Logical Workflow for NTAH Synthesis

cluster_0 Step 1: Synthesis of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate cluster_1 Step 2: Synthesis of NTAH A 3-Nitro-1,2,4-triazole C Base (e.g., K₂CO₃) in Acetonitrile A->C B Ethyl Chloroacetate B->C D Reaction under Reflux C->D E Work-up and Purification D->E F Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate E->F G Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate H Hydrazine Hydrate in Ethanol G->H I Reaction at Room Temperature H->I J Crystallization and Isolation I->J K 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) J->K

Caption: Workflow for the two-step synthesis of NTAH.

Step 1: Synthesis of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate

This step involves the N-alkylation of 3-nitro-1,2,4-triazole with ethyl chloroacetate.

  • Materials and Reagents:

    • 3-Nitro-1,2,4-triazole

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-1,2,4-triazole (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

    • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

    • Add ethyl chloroacetate (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate.[2]

Step 2: Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH)

This step converts the ethyl ester intermediate to the desired acetohydrazide.

  • Materials and Reagents:

    • Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate

    • Hydrazine hydrate (80-100%)

    • Ethanol

  • Protocol:

    • Dissolve Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature with stirring.

    • Continue stirring the mixture at room temperature for 8-16 hours. A precipitate will typically form as the reaction progresses.

    • Monitor the completion of the reaction by TLC.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine.

    • Dry the product under vacuum to obtain pure 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH).

Physicochemical Properties and Characterization of NTAH

Accurate characterization of NTAH is crucial before its use in further energetic material synthesis.

PropertyValue
Molecular Formula C₄H₆N₆O₃
Molecular Weight 186.13 g/mol
Appearance White to off-white crystalline solid
Decomposition Temp. (Td) To be determined by DSC
Characterization Workflow

cluster_char Characterization NTAH Synthesized NTAH NMR NMR Spectroscopy (¹H & ¹³C) NTAH->NMR Structural Verification IR FT-IR Spectroscopy NTAH->IR Functional Group Identification DSC Differential Scanning Calorimetry (DSC) NTAH->DSC Thermal Stability Analysis

Caption: Workflow for the characterization of NTAH.

Protocol 1: NMR Spectroscopy
  • Objective: To confirm the molecular structure of NTAH.

  • Procedure:

    • Dissolve a small amount of NTAH in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected Results:

    • ¹H NMR: Expect signals corresponding to the triazole ring proton, the methylene (-CH₂-) protons, and the amine (-NH₂ and -NH-) protons of the hydrazide group.

    • ¹³C NMR: Expect signals for the two carbons in the triazole ring, the methylene carbon, and the carbonyl carbon.

Protocol 2: FT-IR Spectroscopy
  • Objective: To identify the key functional groups in NTAH.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of NTAH or use an ATR accessory.

    • Acquire the IR spectrum.

  • Expected Results: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (carbonyl), N-O stretching (nitro group), and C=N/N=N stretching (triazole ring).

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal stability and decomposition temperature (Td) of NTAH.

  • Procedure:

    • Place a small, accurately weighed sample (1-2 mg) of NTAH into an aluminum DSC pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5 or 10 °C/min).

  • Expected Results: The DSC thermogram will show an endothermic peak if the compound melts, followed by a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is taken as the decomposition temperature (Td), a key indicator of thermal stability.[3][4]

Application in Energetic Materials: Synthesis of an NTAH-Based ECC

NTAH is an ideal ligand for constructing ECCs. The hydrazide group can chelate to a metal center, while the nitro-triazole moiety provides the energetic character. Here, we describe a general protocol for synthesizing a copper(II) perchlorate complex with NTAH.

CAUTION: Perchlorate salts, especially when combined with organic materials, are highly energetic and can be sensitive to shock, friction, and heat. This synthesis must be performed by trained personnel in a laboratory equipped for handling energetic materials, using appropriate personal protective equipment (PPE) and a blast shield.

Workflow for ECC Synthesis

NTAH NTAH Solution (in Hot Water/Ethanol) Mix Mix and Stir NTAH->Mix Metal Cu(ClO₄)₂·6H₂O Solution (in Water) Metal->Mix Cool Slow Cooling Mix->Cool Crystals ECC Crystals Form Cool->Crystals Isolate Filter, Wash, and Dry Crystals->Isolate ECC Cu(NTAH)₂(H₂O)₂₂ Isolate->ECC

Caption: Synthesis of an NTAH-based Energetic Coordination Compound.

Protocol: Synthesis of a Copper(II)-NTAH Energetic Coordination Compound
  • Materials and Reagents:

    • 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH)

    • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

    • Deionized water

    • Ethanol

  • Protocol:

    • In a small beaker, dissolve NTAH (2 equivalents) in a minimal amount of a hot water/ethanol mixture with stirring.

    • In a separate beaker, dissolve copper(II) perchlorate hexahydrate (1 equivalent) in a minimal amount of deionized water at room temperature.

    • Slowly add the warm NTAH solution to the copper(II) perchlorate solution with continuous stirring.

    • A colored precipitate or solution color change should be observed, indicating complex formation.

    • Allow the mixture to stir for 30 minutes, then let it stand undisturbed at room temperature for slow crystallization. Covering the beaker with parafilm and piercing a few holes can facilitate slow evaporation and crystal growth.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals sparingly with cold deionized water, followed by a small amount of ethanol.

    • Carefully dry the product in a desiccator. DO NOT use heat for drying. The resulting complex is a primary explosive.

Performance Characteristics of Nitrotriazole-Based Energetic Materials

The energetic properties of NTAH-based materials are expected to be competitive with or superior to some traditional explosives. Performance is typically evaluated based on detonation parameters and sensitivity. While specific experimental data for NTAH-ECCs is not widely published, data from analogous nitrotriazole derivatives provide a valuable benchmark.[4]

CompoundDensity (ρ) (g/cm³)Td (°C)Detonation Velocity (vD) (m/s)Detonation Pressure (P) (GPa)Impact Sensitivity (J)
RDX (Reference) 1.80230876235.07.5
TATB (Reference) 1.94384811431.15>50
2-Amino-4,5-dinitro-1,2,3-2H-triazole 1.83190884336.224
Hydroxylammonium Salt of a Nitrotriazole Derivative 1.97197906939.5Insensitive

Data sourced from representative studies on nitrotriazole energetic materials for comparative purposes.[4][5]

Safety Precautions

WARNING: NTAH and its derivatives are energetic materials and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. When handling dry energetic materials, especially primary explosives, use a face shield and consider Kevlar sleeves.

  • Scale: All synthesis and handling should be performed on the smallest scale possible (typically milligrams).

  • Static Discharge: Work areas should be grounded, and non-sparking tools should be used.

  • Confinement: Avoid storing or handling energetic materials in tightly sealed containers that could lead to pressure buildup upon decomposition.

  • Handling: Use soft brushes and non-metal spatulas. Avoid scraping or any action that could cause friction or impact.

  • Storage: Store energetic materials in a designated, properly ventilated, and temperature-controlled explosives magazine or storage container, away from heat, light, and incompatible materials.

  • Disposal: All waste containing energetic materials must be disposed of according to institutional and national safety regulations for hazardous materials.

References

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - MDPI. (2022). Available at: [Link]

  • Synthesizing new Bi-structure energetic coordination compounds using ternary components - ResearchGate. (2024). Available at: [Link]

  • Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A. (2012). Available at: [Link]

  • Triazene Bridged Energetic Materials Based on Nitrotriazole: Synthesis, Characterization and Laser Ignited Combustion Performance - ResearchGate. (n.d.). Available at: [Link]

  • Energetic Coordination Compounds: Investigation of Aliphatic Ligands and Development of Prototype Detonators - PMC. (2024). Available at: [Link]

  • Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Royal Society of Chemistry. (2012). Available at: [Link]

  • Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles - Dalton Transactions (RSC Publishing). (n.d.). Available at: [Link]

Sources

Application

The Versatile Precursor: Application and Synthesis Protocols for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

For distribution to researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis and application of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, a highly...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis and application of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, a highly reactive and versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide is designed to provide both the foundational knowledge and the practical protocols necessary to effectively utilize this compound in a research and development setting.

Introduction: The Strategic Importance of a Nitro-Activated Triazole Precursor

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of compounds with diverse biological activities and material properties. The strategic introduction of a nitro group onto this heterocyclic core, as seen in 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, significantly enhances its utility as a synthetic intermediate. The strong electron-withdrawing nature of the nitro group acidifies the N-H protons of the triazole ring, facilitating its alkylation, and activates the ring towards nucleophilic substitution. Furthermore, the acetohydrazide functional group serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, pyrazoles, and other important heterocyclic systems. This unique combination of a nitro-activated triazole and a reactive acetohydrazide moiety makes the title compound a valuable building block for the synthesis of novel chemical entities.

Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide: A Two-Step Approach

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is typically achieved through a two-step process commencing with the N-alkylation of 3-nitro-1H-1,2,4-triazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A 3-Nitro-1H-1,2,4-triazole C Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate A->C B Ethyl Chloroacetate B->C D Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate Base Base (e.g., K2CO3) Base->C Catalyst Solvent1 Solvent (e.g., DMF) Solvent1->C Medium F 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide D->F E Hydrazine Hydrate E->F Solvent2 Solvent (e.g., Ethanol) Solvent2->F Medium

Figure 1: Synthetic workflow for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Protocol: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

This protocol details the N-alkylation of 3-nitro-1H-1,2,4-triazole. The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium carbonate and the triazole anion.

Materials:

  • 3-Nitro-1H-1,2,4-triazole

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 3-nitro-1H-1,2,4-triazole (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Table 1: Typical Reaction Parameters for N-Alkylation

ParameterValue
Reactants Ratio 3-Nitro-1H-1,2,4-triazole : Ethyl Chloroacetate : K₂CO₃ (1 : 1.2 : 1.5)
Solvent N,N-Dimethylformamide (DMF)
Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield 75-85%
Protocol: Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

This protocol describes the conversion of the synthesized ester to the target acetohydrazide. The reaction is a straightforward nucleophilic acyl substitution.

Materials:

  • Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Standard glassware for reflux

  • Ice bath

Procedure:

  • Dissolve ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Filter the precipitated solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide as a solid.

Table 2: Typical Reaction Parameters for Hydrazinolysis

ParameterValue
Reactants Ratio Ester : Hydrazine Hydrate (1 : 3-5)
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 80-95%

Applications as a Synthetic Precursor

The presence of the acetohydrazide moiety makes 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide a valuable precursor for the synthesis of various heterocyclic compounds, primarily through condensation reactions with carbonyl compounds and subsequent cyclization.

Applications cluster_applications Synthetic Applications Precursor 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide SchiffBases Schiff Bases (Hydrazones) Precursor->SchiffBases Reaction with Aldehydes/Ketones Oxadiazoles 1,3,4-Oxadiazoles Precursor->Oxadiazoles Reaction with Carboxylic Acids/Derivatives Thiadiazoles 1,3,4-Thiadiazoles Precursor->Thiadiazoles Reaction with Carbon Disulfide Pyrazoles Pyrazoles SchiffBases->Pyrazoles Cyclization with α,β-Unsaturated Ketones

Figure 2: Key synthetic applications of the title precursor.

Synthesis of Schiff Bases (Hydrazones)

The reaction of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide with various aldehydes and ketones in the presence of a catalytic amount of acid yields the corresponding Schiff bases (hydrazones). These compounds are often stable, crystalline solids and can serve as intermediates for further transformations or be evaluated for their biological activities.

General Protocol for Schiff Base Synthesis:

  • To a solution of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add the desired aldehyde or ketone (1-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be partially evaporated.

  • Filter the solid product, wash with a small amount of cold solvent, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis of Pyrazole Derivatives

The acetohydrazide can be used to construct pyrazole rings. For instance, reaction with β-diketones or α,β-unsaturated ketones can lead to the formation of substituted pyrazoles.

Conceptual Pathway to Pyrazoles:

The initial condensation of the acetohydrazide with a β-dicarbonyl compound forms a hydrazone intermediate, which can then undergo intramolecular cyclization and dehydration to afford the pyrazole ring.

Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

The acetohydrazide moiety is a classic precursor for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are important five-membered heterocycles in medicinal chemistry.

  • 1,3,4-Oxadiazoles: Cyclization of the acetohydrazide with various reagents such as carboxylic acids, acid chlorides, or orthoesters can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

  • 1,3,4-Thiadiazoles: Reaction with carbon disulfide in the presence of a base, followed by cyclization, is a common method to prepare 5-substituted-1,3,4-thiadiazole-2-thiols.

Safety and Handling

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide contains a nitro group and is an energetic material precursor. Therefore, appropriate safety precautions must be taken.

  • Handling: Handle with care in a well-ventilated fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed.

  • Thermal Stability: While generally stable, nitro-containing compounds can be thermally sensitive. Avoid excessive heating.

Conclusion

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a valuable and versatile precursor in organic synthesis. Its straightforward two-step synthesis and the reactivity of the acetohydrazide functionality provide access to a wide array of more complex heterocyclic systems. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this important building block in their synthetic endeavors.

References

  • General synthesis of 1,2,4-triazole derivatives is reviewed in multiple sources.
  • The synthesis of acetohydrazides from their corresponding esters and hydrazine hydrate is a standard and widely documented chemical transformation.[1][2][3]

  • The formation of Schiff bases from hydrazides and carbonyl compounds is a fundamental reaction in organic chemistry.[4][5]

  • The use of hydrazides as precursors for other heterocyclic systems like pyrazoles, oxadiazoles, and thiadiazoles is also a well-established synthetic strategy.[6]

  • The synthesis and reactions of energetic materials containing the 3-nitro-1H-1,2,4-triazole moiety have been reported, highlighting the importance of this scaffold in materials science.[7][8][9][10]

Sources

Method

Application Note: A Comprehensive Analytical Framework for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH)

Introduction and Rationale 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) is a complex heterocyclic molecule. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) is a complex heterocyclic molecule. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] The addition of a nitro group can significantly modulate its electronic properties and potential applications, including use in energetic materials or as a radiosensitizer in cancer therapy. Furthermore, the acetohydrazide functional group is a versatile linker in drug design and a key intermediate in the synthesis of various heterocyclic systems.[3][4][5]

The combination of these moieties in NTAH necessitates a multi-faceted analytical approach. Potential degradation pathways, such as hydrolysis of the hydrazide group, and the energetic nature of the nitro-triazole component require careful consideration during analysis.[6][7] This guide provides a self-validating framework, integrating several analytical techniques to ensure the identity, purity, and stability of NTAH are accurately determined.

Physicochemical and Thermal Characterization

A foundational understanding of the material's physical properties is paramount before proceeding to more complex analyses. These characteristics influence sample handling, storage, formulation, and the selection of appropriate analytical conditions.

Solubility Assessment

Principle and Rationale: Solubility determines the appropriate solvents for sample preparation across all subsequent analytical techniques. A systematic screening in solvents of varying polarity provides a comprehensive solubility profile.

Protocol:

  • Add approximately 1-2 mg of NTAH to separate 1 mL aliquots of various solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, DMSO, Hexane).

  • Vortex each sample for 2 minutes at ambient temperature.

  • Visually inspect for dissolution. If not fully dissolved, gently warm the sample (to ~40°C) and observe any change.

  • Record the solubility as 'freely soluble', 'sparingly soluble', or 'insoluble' for each solvent. For quantitative analysis, a gravimetric or spectroscopic method can be employed on the saturated solution.

Thermal Analysis (DSC/TGA)

Principle and Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, and decomposition temperature, and assessing thermal stability. This is particularly critical for nitro-containing compounds which can be energetic.[7]

Protocol:

  • Accurately weigh 1-3 mg of NTAH into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.[7]

  • Place the sample and reference pans into the DSC/TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[7]

  • The melting point is determined from the onset or peak of the endothermic event on the DSC curve.

  • The decomposition temperature is identified by the onset of the major exothermic event (DSC curve) and the corresponding mass loss (TGA curve).[7]

ParameterTypical InstrumentSample SizeHeating RateAtmosphere
Melting PointDifferential Scanning Calorimeter (DSC)1-3 mg10 °C/minNitrogen
DecompositionDSC / Thermogravimetric Analyzer (TGA)1-3 mg10 °C/minNitrogen
Hydrolytic Stability Profile

Principle and Rationale: The hydrazide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions.[8][9] Understanding its stability across a pH range is critical for developing aqueous HPLC mobile phases and for predicting its shelf-life in solution. The rate of hydrolysis is often pH-dependent, with many hydrazones and related structures showing increased stability near neutral pH.[6][10]

Protocol:

  • Prepare a stock solution of NTAH in a suitable organic solvent (e.g., Acetonitrile).

  • Prepare a series of aqueous buffers (e.g., pH 4.0, 7.0, and 9.0).

  • Spike the NTAH stock solution into each buffer to a final concentration of ~10 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by RP-HPLC (as described in Section 3.1).

  • Quantify the peak area of NTAH over time to determine the rate of degradation at each pH.

Analytical Methodologies and Protocols

Purity Determination and Quantification by RP-HPLC-UV

Principle and Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity and concentration of organic molecules like NTAH.[11][12] A C18 column is used to retain the moderately polar analyte, while a mobile phase of acetonitrile and water allows for efficient elution and separation from potential impurities. UV detection at 254 nm is often effective for compounds containing aromatic or nitro groups.[13]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve NTAH in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL (stock). Prepare working standards (e.g., 1-100 µg/mL) by serial dilution. All aqueous samples should be filtered through a 0.45 µm filter before injection.[13]

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) Water (with 0.1% Formic Acid); B) Acetonitrile (with 0.1% Formic Acid).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. (Note: An isocratic method may be developed after initial screening).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD) at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to NTAH.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

    • Quantification is performed by generating a calibration curve from the peak areas of the working standards.

ParameterRecommended SettingRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for retaining moderately polar analytes.
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidGood solvating power and improves peak shape.
Detection UV DAD, 254 nmNitro-aromatic systems typically show strong absorbance at this wavelength.[13]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.
Temperature 30°CEnsures reproducible retention times.

Workflow for Chromatographic Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh NTAH Sample dissolve Dissolve in Diluent (e.g., ACN:H2O) start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into RP-HPLC System filter->hplc detect UV Detection (254 nm) hplc->detect chrom Obtain Chromatogram detect->chrom integrate Integrate Peaks chrom->integrate calculate Calculate Purity & Concentration integrate->calculate

Caption: Workflow for NTAH Purity and Quantification.

Structural Elucidation by Spectroscopy

Principle and Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[14] ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, respectively. For triazole derivatives, the chemical shifts of the ring protons and carbons are highly sensitive to the substitution pattern.[14][15]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of NTAH in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable N-H protons.

  • Instrument Setup: Follow the standard operating procedures for the specific NMR spectrometer. This includes sample insertion, locking onto the deuterium signal of the solvent, and shimming to optimize magnetic field homogeneity.[14]

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for complete structural assignment.

  • Spectral Interpretation:

    • ¹H NMR: Protons on the triazole ring (C5-H) are expected in the downfield region (δ 8.0-9.5 ppm).[14] Methylene protons (-CH₂-) adjacent to the triazole and carbonyl groups will likely appear around δ 4.5-5.5 ppm. The hydrazide N-H protons will be visible as broad singlets, often in the δ 9.0-12.0 ppm range in DMSO-d₆.

    • ¹³C NMR: The carbon atoms of the triazole ring (C3 and C5) typically resonate in the δ 140-170 ppm range.[14] The carbonyl carbon (C=O) will be further downfield, often >165 ppm.

NucleusExpected Chemical Shift Range (ppm)Notes
¹H
Triazole C-H8.0 - 9.5Sensitive to substituents on the ring.[14]
Methylene (-CH₂-)4.5 - 5.5Influenced by adjacent electron-withdrawing groups.
Hydrazide N-H9.0 - 12.0Broad signals, exchangeable with D₂O.
¹³C
Triazole C-NO₂>150Quaternary carbon, often lower intensity.
Triazole C-H140 - 155Carbon attached to the ring proton.
Carbonyl (C=O)>165Characteristic downfield shift.
Methylene (-CH₂-)45 - 60Shielded relative to aromatic carbons.

Principle and Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like NTAH. The fragmentation of nitroaromatic compounds often involves the loss of nitro-related species (e.g., NO, NO₂, HNO₂).[16][17]

Protocol:

  • Sample Preparation: Prepare a dilute solution of NTAH (~1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Analysis Method: The sample can be introduced via direct infusion or, preferably, through an LC-MS system (using the HPLC method from 3.1) for simultaneous separation and detection.

  • Instrumentation and Conditions (ESI-MS):

    • Ionization Mode: Both positive and negative modes should be screened. Negative mode is often effective for nitro compounds.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • High-Resolution MS (HRMS): If available (e.g., TOF or Orbitrap), use HRMS to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis:

    • Identify the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

    • Analyze the fragmentation pattern. Expected losses include -46 (NO₂), -30 (NO), and cleavages around the hydrazide linker.

Principle and Rationale: FTIR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.

Protocol:

  • Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

  • Spectral Interpretation: Look for characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (Hydrazide)3200 - 3400Can be broad.[18]
C=O Stretch (Amide I)1660 - 1700Strong, characteristic band.[18]
N-O Stretch (Asymmetric)1500 - 1560Strong band typical for C-NO₂.
N-O Stretch (Symmetric)1340 - 1380Strong band typical for C-NO₂.
C=N / N=N Stretch (Triazole)1400 - 1650Ring stretching modes.

Workflow for Structural Elucidation

G cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis start NTAH Sample lcms_prep Prepare Dilute Solution (~5 µg/mL) start->lcms_prep nmr_prep Dissolve in DMSO-d6 (~10 mg/mL) start->nmr_prep ftir_prep Prepare Solid Sample (ATR) start->ftir_prep lcms_run Inject into LC-MS (ESI) lcms_prep->lcms_run lcms_data Obtain Mass Spectrum (MS and MS/MS) lcms_run->lcms_data end_node Confirm Structure: - Molecular Formula - Connectivity - Functional Groups lcms_data->end_node nmr_run Acquire 1H & 13C Spectra nmr_prep->nmr_run nmr_data Assign Chemical Shifts nmr_run->nmr_data nmr_data->end_node ftir_run Scan Mid-IR Range ftir_prep->ftir_run ftir_data Identify Functional Groups ftir_run->ftir_data ftir_data->end_node

Caption: Integrated Spectroscopic Workflow for NTAH.

Conclusion

The analytical framework presented here provides a robust, multi-technique approach for the comprehensive characterization of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide. By systematically evaluating its physicochemical properties, quantifying its purity via HPLC, and confirming its structure through a combination of NMR, MS, and FTIR, researchers can ensure the quality and integrity of the material. The rationale and step-by-step protocols offered in this guide are designed to be adaptable and serve as a strong foundation for method development and validation in diverse research and industrial settings.

References

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SCIRP. Retrieved from [Link]

  • Akpınar, A., & Can, K. (2021). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry.
  • Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

  • Verma, A., et al. (2019). Novel acetohydrazide pyrazole derivatives: Design, synthesis, characterization and antimicrobial activity. DSpace Repository.
  • Nitz, M., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved from [Link]

  • Edwards, W. M., & Bowie, J. H. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Retrieved from [Link]

  • DTIC. (n.d.). High Performance Liquid Chromatography of Propellants. Part 1. Analysis of M1, M6, and M10 Propellants. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

  • Taylor & Francis Online. (2023). NMR spectral, DFT and antibacterial studies of triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2007). High-Performance Liquid Chromatographic Methods for the Analysis of Explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the HMX and RDX content in synthesized energetic material by HPLC, FT-MIR, and FT-NIR spectroscopies. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • MM(DU), Mullana. (n.d.). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • Schopfer, F. J., et al. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC - NIH. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The mass spectrometry of nitrate esters and related compounds. Part II. Retrieved from [Link]

  • ACS Applied Nano Materials. (2022). Naked-Eye Detection of 3-Nitro-1,2,4-triazole-5-one at Sub-Femtomolar Levels with Melamine and Unlabeled Au Nanoparticles. Retrieved from [Link]

  • Semantic Scholar. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility.
  • PubChem. (n.d.). Compound 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(1-phenylpropylidene)acetohydrazide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents.
  • The Journal of Chemical Physics. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Jahangirian, H., et al. (n.d.). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Analytical Techniques for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Introduction: The Analytical Imperative for a Novel Heterocycle 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a complex heterocyclic molecule featuring a nitro-triazole core linked to an acetohydrazide functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a complex heterocyclic molecule featuring a nitro-triazole core linked to an acetohydrazide functional group.[1] Such structures are of significant interest in medicinal chemistry and materials science, often serving as precursors to bioactive compounds or energetic materials.[2][3] The nitro group, triazole ring, and hydrazide moiety each impart distinct chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization.

The development of robust, validated analytical methods is paramount for ensuring the identity, purity, and stability of this compound throughout the research and development lifecycle. This document provides a suite of detailed protocols for the qualitative and quantitative analysis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry and adhere to international validation standards.[4][5][6]

Physicochemical Properties & Analytical Considerations

A successful analytical strategy begins with an understanding of the analyte's fundamental properties.

PropertyValue/CharacteristicRationale for Analytical Method Selection
Molecular Formula C₄H₆N₆O₃[1]Defines the exact mass for Mass Spectrometry.
Molecular Weight 186.13 g/mol [1]Used for preparing standard solutions and for mass spectrometry confirmation.
Polarity (XLogP3) -1.7[1]The negative LogP value indicates high polarity, suggesting Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a highly aqueous mobile phase is a suitable separation technique.
UV Chromophore Nitro-triazole ringThe conjugated system of the nitro-triazole moiety is expected to absorb UV radiation, making UV-Vis spectrophotometry a viable detection method for HPLC.
Functional Groups Hydrazide, Nitro, TriazoleThese groups provide distinct signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for structural confirmation. The basic nitrogens of the triazole and hydrazide may allow for analysis by ion-exchange chromatography.
Reactivity Hydrazide groupThe hydrazide moiety is a reactive functional group that can be targeted for derivatization to enhance detection in Mass Spectrometry (MS).[7][8][9]

Comprehensive Analytical Workflow

A multi-tiered approach is recommended to move from initial identification to validated quantification. This workflow ensures that each analytical result is cross-validated, providing a high degree of confidence in the final data.

Analytical_Workflow MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy Elucidate 1H & 13C Structure MS->NMR Structural Detail FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Functional Groups HPLC_Dev HPLC-UV Method Development FTIR->HPLC_Dev Purity Check HPLC_Val Method Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val Establish Performance HPLC_Assay Routine Assay & Impurity Profiling HPLC_Val->HPLC_Assay Implement for QC Sample Sample Receipt (Bulk Substance / Formulation) Sample->MS Initial ID

Caption: Comprehensive Analytical Workflow for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Qualitative Analysis: Structure and Identity Confirmation

Protocol: Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺). This protocol confirms the compound's identity by verifying its molecular weight.

Instrumentation: Liquid Chromatograph coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL for analysis.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 7.0 L/min at 200°C

    • Mass Range: m/z 50 - 500

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺ at m/z 187.057. The exact mass of the neutral molecule is 186.0501 Da.[1]

    • Observe for common adducts such as [M+Na]⁺ at m/z 209.039.

    • If fragmentation is observed, characteristic losses may include the nitro group (-46 Da) or parts of the acetohydrazide chain.

Protocol: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for unambiguous structural confirmation. The number of signals, their chemical shifts, splitting patterns, and integration values are used to piece together the molecular structure.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., -NH-NH₂).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Expected Signals:

      • A singlet for the proton on the triazole ring (C-H).[3]

      • A singlet for the methylene protons (-CH₂-).

      • Broad signals for the hydrazide protons (-NH-NH₂), which are exchangeable with D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Signals corresponding to the two distinct carbons of the triazole ring.

      • A signal for the methylene carbon (-CH₂-).

      • A signal for the carbonyl carbon (C=O) of the hydrazide group.[10]

  • Data Analysis: Compare the observed chemical shifts and coupling constants with those reported for similar nitro-triazole and acetohydrazide structures to confirm the connectivity.[10][11]

Quantitative Analysis: Assay and Purity Determination

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method utilizes reverse-phase chromatography to separate the target analyte from potential impurities.[12] The compound's high polarity necessitates a highly aqueous mobile phase for good retention and peak shape. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

Step-by-Step Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (e.g., SinoChrom ODS-BP or equivalent)[13]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min[13]

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm (based on typical absorbance for nitro-triazoles)[13][14]

  • Standard Preparation:

    • Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to obtain a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.

  • System Suitability Test (SST):

    • Inject the 50 µg/mL standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Plate Count ≥ 2000.

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject the sample solution in duplicate.

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

    • Purity is determined by area normalization, assuming all impurities have a similar response factor.

Method Validation Summary (per ICH Q2(R1) Guidelines)

The described HPLC-UV method must be validated to ensure it is fit for its intended purpose.[4][6] Validation demonstrates the reliability and accuracy of the analytical results.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure (assessed by DAD) and well-resolved from impurities/degradants.Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.[15]Confirms a proportional relationship between signal and concentration.[6]
Range 80% to 120% of the nominal assay concentration.The interval where the method is precise, accurate, and linear.[6]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for multiple preparations and analyses.Demonstrates the method's consistency under various conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2).Shows the method's reliability during normal use.

Conclusion

The analytical protocols outlined in this document provide a robust framework for the comprehensive characterization of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide. The combination of spectroscopic techniques (MS, NMR) for identity confirmation and a validated, stability-indicating HPLC-UV method for quantification ensures data integrity for research, development, and quality control purposes. Adherence to these methodologies will enable scientists to generate reliable and reproducible data, which is crucial for advancing the scientific understanding and potential applications of this novel compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

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  • Nonami, H., et al. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry. 2014;49(8):742-9. Available from: [Link]

  • Arts, F. A., et al. Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. Chemical Communications. 2024. Available from: [Link]

  • Jones, E., et al. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Thesis. 2014. Available from: [Link]

  • Zhao, Y-Y., et al. Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. 2015. Available from: [Link]

  • Podder, A. K., et al. Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. 2017;65(34):7555-7562. Available from: [Link]

  • ResearchGate. Mass Spectra of Acid hydrazide 2. Available from: [Link]

  • National Center for Biotechnology Information. Compound 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(1-phenylpropylidene)acetohydrazide. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]

  • Nandi, A.K., et al. Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration. SciSpace. Available from: [Link]

  • Sangamithra, R., et al. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. 2023;13(Suppl 1):001-008. Available from: [Link]

  • Al-Soud, Y. A., et al. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. 2022;27(24):8918. Available from: [Link]

  • Al-Ghorbani, M., et al. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Semantic Scholar. 2024. Available from: [Link]

  • Murti, Y., et al. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. 2011;1(2):42-46. Available from: [Link]

  • Kumar, A., et al. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. 2020;8:578. Available from: [Link]

  • Kumar, G., et al. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. 2011;3(6):350-357. Available from: [Link]

  • Tortoioli, S., et al. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. 2020. Available from: [Link]

Sources

Method

Application Note: Bio-Assay Development for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Executive Summary & Compound Profile This technical guide outlines the characterization and assay development pipeline for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (hereafter referred to as NT-AH ). The NT-AH scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide outlines the characterization and assay development pipeline for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (hereafter referred to as NT-AH ).

The NT-AH scaffold represents a "privileged structure" in medicinal chemistry, combining two distinct pharmacophores:

  • 3-Nitro-1,2,4-triazole: A high-nitrogen heterocycle often associated with antifungal activity (via CYP51 inhibition) and hypoxia-selective cytotoxicity.

  • Acetohydrazide linker: A versatile motif capable of metal chelation (targeting metalloenzymes like Urease) and serving as a precursor for Schiff base libraries.

Chemical Profile
PropertySpecification
IUPAC Name 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
Molecular Formula

Key Functionality Nitro group (

), Hydrazide (

)
Primary Solvents DMSO, DMF (Sparingly soluble in water/ethanol)
Safety Class High Energy / Toxic. The nitro-triazole moiety poses potential explosivity risks if heated dry.[1] Hydrazides are potential mutagens. Handle in a fume hood.

Screening Workflow (Logic & Causality)

The development of assays for NT-AH must follow a logical progression: verifying stability before testing activity.

ScreeningPipeline Start Compound Synthesis (NT-AH) PhysChem Module 1: Solubility & Stability (DMSO/PBS) Start->PhysChem Enzyme Module 2: Urease Inhibition (Ni2+ Chelation) PhysChem->Enzyme If Stable Microbio Module 3: Antimicrobial (MIC) (CLSI M07) PhysChem->Microbio If Soluble Tox Module 4: Cytotoxicity (MTT) (Selectivity Index) Enzyme->Tox Hit Validation Microbio->Tox Hit Validation

Figure 1: Sequential assay pipeline ensuring resource efficiency. Physicochemical validation precedes biological screening.

Module 1: Physicochemical Characterization

Objective: Determine the kinetic solubility and hydrolytic stability of the hydrazide linker. Hydrazides are prone to hydrolysis in acidic pH, which can lead to false negatives in bioassays.

Protocol 1.1: Kinetic Solubility (Turbidimetric)

Rationale: NT-AH is likely hydrophobic. Bioassays require <1% DMSO final concentration. You must determine the precipitation limit in aqueous buffer.

  • Stock Prep: Dissolve NT-AH in 100% DMSO to 10 mM.

  • Plate Setup: In a clear 96-well plate, add 196 µL of PBS (pH 7.4).

  • Titration: Add 4 µL of DMSO stock (final 200 µM, 2% DMSO). Perform serial dilutions.

  • Readout: Measure Absorbance at 620 nm (turbidity) immediately and after 24h.

  • Criteria: Solubility limit is defined as the highest concentration where

    
     (background).
    
Protocol 1.2: Chemical Stability (HPLC)

Rationale: The hydrazide bond may cleave to release toxic hydrazine or the parent triazole acetic acid.

  • Method: Incubate 50 µM NT-AH in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 37°C.[2]

  • Analysis: Inject on C18 HPLC column at t=0, 1h, 4h, 24h.

  • Acceptance: >90% parent compound remaining after 4h is required for valid IC50 determination.

Module 2: Enzymatic Assay (Urease Inhibition)[3]

Scientific Grounding: Hydrazide derivatives are established inhibitors of Urease (nickel-dependent metalloenzyme).[3][4] The hydrazide carbonyl oxygen and terminal amino group coordinate with the bi-nickel active center, preventing urea hydrolysis. This is critical for developing therapies against Helicobacter pylori (gastric ulcers).

Mechanism of Action

UreaseMechanism Urease Urease Active Site (Ni2+ ... Ni2+) Complex Enzyme-Inhibitor Complex (Chelation) Urease->Complex + NT-AH (Hydrazide binding) Product NH3 + CO2 (pH Increase) Urease->Product + Urea Substrate Urea (Substrate) Inhibitor NT-AH (Inhibitor) Complex->Product Blocked

Figure 2: Competitive/Uncompetitive inhibition mechanism where NT-AH chelates Nickel ions, blocking Urea hydrolysis.

Protocol 2.1: Indophenol Urease Assay

Reference: Modified from Weatherburn (1967) and recent triazole studies [1, 2].

Reagents:

  • Enzyme: Jack Bean Urease (Type III, Sigma). 5 U/mL in phosphate buffer (pH 6.8).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Procedure:

  • Incubation: In a 96-well plate, mix 25 µL Enzyme + 10 µL NT-AH (test concentrations). Incubate 15 min at 37°C to allow binding.

  • Reaction: Add 25 µL Urea solution. Incubate 15 min at 37°C.

  • Termination/Development: Add 40 µL Reagent A, followed immediately by 40 µL Reagent B.

  • Readout: Incubate 10 min at RT. Measure Absorbance at 625 nm (Blue color indicates ammonia production).

  • Calculation:

    
    
    Positive Control: Thiourea or Acetohydroxamic Acid.
    

Module 3: Antimicrobial Susceptibility (CLSI M07)

Scientific Grounding: Nitro-triazoles are potent antifungal agents (related to Fluconazole) and antibacterial agents. The nitro group (


) can be reduced by bacterial nitroreductases to form toxic radical intermediates that damage DNA, similar to Metronidazole [3, 4].
Protocol 3.1: Broth Microdilution (MIC)

Standard: CLSI M07-A10 [5].

Target Organisms:

  • Gram-Negative:E. coli (ATCC 25922), P. aeruginosa.

  • Gram-Positive:S. aureus (ATCC 29213).

  • Fungal:C. albicans (ATCC 90028).

Workflow:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare

    
     McFarland standard (
    
    
    
    CFU/mL), dilute 1:100.
  • Plate Prep:

    • Columns 1-10: Serial 2-fold dilution of NT-AH (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL diluted inoculum to wells 1-11. Final volume 100 µL.

  • Incubation: 16-20 hours at 35°C (24-48h for Fungi).

  • Visualization: Add 10 µL Resazurin (0.01%) for 1 hour.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

  • Data: MIC is the lowest concentration preventing the Blue-to-Pink shift.

Module 4: Toxicity & Selectivity (ADME-Tox)

Rationale: To validate NT-AH as a drug candidate, you must calculate the Selectivity Index (SI) .



An 

is generally considered promising.
Protocol 4.1: MTT Cytotoxicity Assay
  • Cells: HEK293 (Kidney) or HepG2 (Liver). Seeding density:

    
     cells/well.
    
  • Treatment: Treat with NT-AH (100 µM to 0.1 µM) for 24 hours.

  • Development: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

References

  • Vertex AI Search. (2024). Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors. 5

  • ResearchGate. (2025). Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors. 6

  • NIH PubMed. (2025). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. 7

  • Der Pharma Chemica. (2010). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. 8[9][8][5]

  • CLSI. (2015).[10] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11

Sources

Application

Application Note: In Vitro Evaluation of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This application note details the standardized protocols for the in vitro characterization of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide . This compound r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the standardized protocols for the in vitro characterization of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide . This compound represents a high-value pharmacophore scaffold, combining a 3-nitro-1,2,4-triazole core (associated with hypoxia-selective cytotoxicity and antimicrobial activity) with an acetohydrazide linker (a privileged structure for metal chelation and Schiff base synthesis).

Primary Applications:

  • Antimicrobial Screening: Evaluation against multidrug-resistant (MDR) Gram-positive/negative bacteria and fungi.

  • Hypoxia-Selective Cytotoxicity: Investigation of nitro-reduction mechanisms in solid tumor models.

  • Synthetic Precursor Validation: Quality control prior to derivatization into hydrazone (Schiff base) libraries.

Physicochemical Handling & Solubilization[3]

Critical Insight: The presence of the nitro group (


) at position 3 renders the ring electron-deficient, potentially affecting solubility compared to non-nitrated triazoles. The hydrazide moiety (

) is prone to oxidation; fresh preparation is mandatory.
Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (

    
    ).
    
  • Concentration: Prepare a 10 mM or 20 mg/mL master stock.

  • Protocol:

    • Weigh the lyophilized powder in a static-free environment (nitro-triazoles can be static).

    • Add DMSO to the vial. Vortex for 30 seconds.

    • Sonication: If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature. Avoid heating

      
       to prevent hydrazide degradation.
      
    • Sterilization: Syringe-filter using a 0.22

      
      m PTFE  or Nylon membrane. Do not use Cellulose Acetate (DMSO incompatible).
      
Stability & Storage
  • Light Sensitivity: Nitro compounds are potentially photodegradable. Store stocks in amber glass vials wrapped in foil.

  • Temperature:

    
     for up to 3 months. Avoid freeze-thaw cycles (aliquot into single-use volumes).
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to specific biological endpoints.

ExperimentalWorkflow cluster_Assays In Vitro Assay Modules Compound 2-(3-nitro-1H-1,2,4-triazol-1-yl) acetohydrazide Solubilization Solubilization (DMSO, 10mM Stock) Compound->Solubilization QC QC Check (HPLC/TLC Purity) Solubilization->QC MIC Antimicrobial (MIC) (Broth Microdilution) QC->MIC Pass MTT Cytotoxicity (MTT) (Hypoxic vs. Normoxic) QC->MTT Pass Enzyme Enzyme Inhibition (Urease/Glucosidase) QC->Enzyme Pass Analysis Data Analysis (IC50 / MIC Values) MIC->Analysis MTT->Analysis Enzyme->Analysis

Caption: Integrated workflow for the biological evaluation of nitro-triazole acetohydrazides.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Rationale: 1,2,4-triazoles are foundational to antifungal drugs (e.g., fluconazole), and the acetohydrazide linker mimics peptide bonds, allowing penetration of bacterial cell walls. The 3-nitro group acts as a prodrug pharmacophore, activated by bacterial nitroreductases.

Materials
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (Alamar Blue) 0.01% solution.

Step-by-Step Procedure
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-H (Cols 1-10): Add 100

      
      L of MHB.
      
    • Column 11: Growth Control (Media + Bacteria + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Serial Dilution:

    • Add 100

      
      L of the 10 mM compound stock to Column 1.
      
    • Perform 2-fold serial dilutions from Col 1 to Col 10. Discard the final 100

      
      L.
      
    • Final Test Range: Typically 500

      
      g/mL down to 0.9 
      
      
      
      g/mL.
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to wells 1-11.
    
  • Incubation: 37^\circ\text{C} for 18-24 hours (Bacteria) or 48 hours (Fungi).

  • Readout (Resazurin): Add 20

    
    L of Resazurin solution to each well. Incubate for 2-4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Determination: The MIC is the lowest concentration well that remains blue.

Protocol B: Hypoxia-Selective Cytotoxicity (MTT Assay)

Rationale: 3-nitro-1,2,4-triazoles function as "bioreductive drugs." In hypoxic environments (solid tumors), the nitro group is enzymatically reduced to toxic hydroxylamine or amine radicals, damaging DNA. In healthy (normoxic) tissue, this reduction is inhibited by oxygen, providing a safety window.

Mechanism of Action Visualization

MOA cluster_Hypoxia Hypoxic Condition (Tumor) cluster_Normoxia Normoxic Condition (Healthy) Nitro 3-NO2 Group (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical 1e- Reduction Reductase Nitroreductase (Enzyme) Damage DNA Strand Breaks (Cytotoxicity) Radical->Damage Futile Futile Cycling (Re-oxidation to Parent) Radical->Futile O2 -> Superoxide Oxygen O2 Presence

Caption: Bioreductive activation mechanism of 3-nitro-triazoles in hypoxic vs. normoxic environments.

Step-by-Step Procedure
  • Cell Lines: A549 (Lung) or MCF-7 (Breast).

  • Seeding: Seed

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment:

    • Prepare duplicate plates: Plate A (Normoxia) and Plate B (Hypoxia) .

    • Add compound (0.1 - 100

      
      M).
      
  • Hypoxia Induction (Plate B): Place in a hypoxia chamber (

    
    ) or use a chemical mimetic (add 100 
    
    
    
    M
    
    
    to media).
  • Incubation: 48 hours.

  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Aspirate media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Calculation:

    
    
    
    • Target: An HCR

      
       indicates significant hypoxia selectivity.
      

Data Reporting & Interpretation

When documenting results for this compound, structure your data table as follows to allow easy comparison with standard drugs (e.g., Fluconazole, Metronidazole).

Assay TypeCell/StrainMetricResult (Target)Control (Ref Drug)
Antimicrobial S. aureusMIC (

g/mL)

(Active)
Ampicillin (

)
Antimicrobial C. albicansMIC (

g/mL)

(Active)
Fluconazole (

)
Cytotoxicity MCF-7 (Normox)IC

(

M)

(Safe)
Doxorubicin
Cytotoxicity MCF-7 (Hypox)IC

(

M)

(Potent)
Tirapazamine

References

  • Jenkins, T. C., et al. (1989). "3-Nitro-1,2,4-triazoles as hypoxia-selective agents." Anticancer Drug Design.

  • Bektaş, H., et al. (2010). "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives." Molecules.

  • Al-Soud, Y. A., et al. (2010). "Synthesis and biological evaluation of 1,2,4-triazole derivatives." ResearchGate.[1]

  • Bhat, K. S., et al. (2025). "Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) acetohydrazide hybrids." PMC. (Note: Representative recent work on triazole-thio-acetohydrazides).

  • Tashrifi, Z., et al. (2019). "Design, Synthesis and In vitro Cytotoxicity of New 1,2,3-triazol- and Nitrostyrene Hybrids." Letters in Drug Design & Discovery.

Sources

Method

Application Notes &amp; Protocols: Safe Handling of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Preamble: A Commitment to Proactive Safety The following document provides a comprehensive guide to the safe handling of 2-(3-nitro-1H-1,2,4-triazol-1-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

The following document provides a comprehensive guide to the safe handling of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide. As a molecule combining a nitro-triazole core with an acetohydrazide functional group, this compound presents a unique combination of potential hazards. The nitro-triazole family of compounds is well-documented for its energetic properties, with many derivatives being sensitive to heat, shock, and friction.[1][2][3][4][5] Similarly, hydrazide derivatives warrant careful handling due to their potential toxicity and irritant properties.[6][7][8]

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of informed safety in the laboratory. The protocols outlined herein are designed to be self-validating, encouraging a proactive rather than reactive approach to laboratory safety.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount before commencing any work with 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Inferred Physicochemical and Toxicological Profile

Direct experimental data for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is not extensively available in public literature. Therefore, a conservative risk assessment must be based on the known properties of its constituent functional moieties.

PropertyInferred HazardRationale and Supporting Evidence
Explosive Potential High. The presence of the 3-nitro-1H-1,2,4-triazole ring suggests that the compound is an energetic material.[1][2][3][4][5][9][10][11][12] Nitro-triazole derivatives are known to be sensitive to impact, friction, and thermal shock.
Thermal Stability Potentially Low. Nitro-containing energetic materials can decompose exothermically upon heating.[9][12] The decomposition of similar compounds can be rapid and violent.
Toxicity Moderate to High. Hydrazine and its derivatives are known to be toxic and can be absorbed through the skin.[6][7][8][13][14] They are also known irritants to the skin, eyes, and respiratory tract.[6][7][8][13][14]
Irritancy Severe. Hydrazides are known to be irritants.[6] Direct contact with skin or eyes could cause significant irritation or burns.
Regulatory and Classification Considerations

While not explicitly listed, based on its structure, 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide should be handled as if it falls under the following GHS hazard classifications:

  • Explosive; Unstable Explosive

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity

Personal Protective Equipment (PPE) - The First Line of Defense

A multi-layered PPE strategy is mandatory for all personnel handling this substance.

PPE CategoryMinimum RequirementRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption, which is a known hazard for hydrazine derivatives.[8][14]
Eye and Face Protection Splash-proof chemical safety goggles and a full-face shield.To protect against splashes of the compound or solvents, and in the event of an unexpected energetic decomposition.[8][14]
Body Protection Flame-retardant laboratory coat.To provide a barrier against spills and potential thermal hazards.
Respiratory Protection All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.To prevent inhalation of airborne particles or vapors, which may be toxic.[8][14]

Laboratory Handling Protocols

Adherence to these protocols is critical for mitigating the risks associated with 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Work Area in Fume Hood ppe Don Full PPE prep_area->ppe gather_materials Gather All Necessary Equipment and Reagents ppe->gather_materials weigh Weigh Compound in Fume Hood (Use anti-static weigh boat) gather_materials->weigh dissolve Dissolve in Appropriate Solvent (Add solid to solvent slowly) weigh->dissolve reaction Perform Reaction (Monitor temperature closely) dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe

Caption: General workflow for handling 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the area is clean and free of clutter.

    • Post warning signs indicating the handling of a potentially explosive and toxic substance.

    • Don all required PPE as outlined in Section 2.

    • Assemble all necessary equipment (e.g., glassware, spatulas, stir plates) and reagents. Use equipment made of non-sparking materials where possible.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use an anti-static weigh boat to minimize the risk of static discharge.

    • Handle the solid compound gently. Avoid scraping or applying excessive force that could cause friction or impact.

    • Transfer the weighed solid to the reaction vessel slowly and carefully.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solid portion-wise to the solvent with stirring. This allows for better control of any exotherms.

    • If the reaction is exothermic, use an ice bath to maintain a controlled temperature.

    • Continuously monitor the reaction for any signs of instability, such as a rapid temperature increase, color change, or gas evolution.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, ensuring that the quenching agent is added slowly and with adequate cooling.

    • During extraction and purification steps, be mindful of the potential for the compound to precipitate out of solution in a dry, sensitive state. Avoid evaporating solvents to dryness.

Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety.

Storage
  • Store 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Store in a designated, locked cabinet for energetic materials.

  • Ensure the container is tightly sealed and clearly labeled with the compound name and all relevant hazard warnings.

  • Do not store with incompatible materials such as strong oxidizing agents or bases.[15]

Waste Disposal
  • All waste containing this compound (solid, solutions, and contaminated materials) must be treated as hazardous waste.

  • Collect waste in designated, labeled containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all institutional and local regulations for the disposal of energetic and toxic chemical waste.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

Emergency Response Decision Tree

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response start Emergency Event spill Spill Occurs start->spill exposure Personnel Exposure start->exposure fire Fire start->fire evacuate_spill Evacuate Immediate Area spill->evacuate_spill remove_clothing Remove Contaminated Clothing exposure->remove_clothing activate_alarm Activate Fire Alarm fire->activate_alarm notify_spill Notify EH&S and Lab Supervisor evacuate_spill->notify_spill cleanup_spill Cleanup only if trained and equipped notify_spill->cleanup_spill flush_area Flush Affected Area with Water for 15 minutes remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical evacuate_fire Evacuate the Building activate_alarm->evacuate_fire notify_fire Call Emergency Services evacuate_fire->notify_fire

Caption: Decision tree for emergency response procedures.

Detailed Emergency Actions
  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EH&S) department immediately.[14]

    • For small spills, if trained and equipped, use an inert absorbent material to clean up the spill. Do not use combustible materials. Place the absorbed material in a sealed container for hazardous waste disposal.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][16] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

  • Fire:

    • If a fire occurs, activate the nearest fire alarm and evacuate the building immediately.

    • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical or carbon dioxide extinguisher. Do NOT use water, as it may react with the compound or spread contamination.

    • Inform emergency responders of the nature of the chemical involved.

References

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters | The Journal of Physical Chemistry A - ACS Publications. (2023, July 27). Retrieved from [Link]

  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine - Scirp.org. (2017). Retrieved from [Link]

  • Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials. (n.d.). Retrieved from [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (n.d.). Retrieved from [Link]

  • 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide | C4H6N6O3 - PubChem. (n.d.). Retrieved from [Link]

  • Safety For Hydrazine and Hydrazine Hydrate | PDF - Scribd. (n.d.). Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. (2013, September 5). Retrieved from [Link]

  • Compound 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(1-phenylpropylidene)acetohydrazide... (n.d.). Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC. (n.d.). Retrieved from [Link]

  • [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES - LOCKSS: Serve Content. (n.d.). Retrieved from [Link]

  • Nitraza‐/Oxa‐Propylene‐ and Hydrazonemethylene‐Bridged 1,2,4‐Nitraminotriazoles and Selected Salts - Open Access LMU. (n.d.). Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022, December 14). Retrieved from [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co - Amazon S3. (2020, February 20). Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18). Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022, September 26). Retrieved from [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - Semantic Scholar. (2025, December 16). Retrieved from [Link]

  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge - ResearchGate. (2022, January). Retrieved from [Link]

  • Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Publishing. (n.d.). Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Synthesis

This technical guide is designed for organic chemists and process engineers optimizing the synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide . It moves beyond basic recipe following to address the mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for organic chemists and process engineers optimizing the synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide . It moves beyond basic recipe following to address the mechanistic root causes of impurities, specifically focusing on regioselectivity during alkylation and chemoselectivity during hydrazinolysis.

Module 1: The Synthetic Pathway & Critical Control Points (CCP)

The synthesis generally proceeds in two phases:

  • N-Alkylation: 3-nitro-1,2,4-triazole

    
     Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate.
    
  • Hydrazinolysis: Ester Intermediate

    
     Target Hydrazide.
    
Visualizing the Impurity Landscape

The following diagram maps the "Hidden Factory"—the side reactions that compete with your target molecule.

ReactionPathways Start 3-nitro-1,2,4-triazole (Tautomeric Mix) N1_Ester N1-Ester (Target) Thermodynamic Product Start->N1_Ester Major Pathway (Steric Control) N2_Ester N2-Ester (Impurity) Kinetic/Steric Product Start->N2_Ester Minor Pathway (Proximal Attack) AlkAgent Ethyl chloroacetate + Base AlkAgent->Start Target Target Hydrazide (Solid Precipitate) N1_Ester->Target NH2NH2 (EtOH, Reflux) BisHydrazide Bis-Hydrazide (Dimer Impurity) N1_Ester->BisHydrazide Low Hydrazine Conc. Azo Azobenzene Deriv. (Red/Orange Color) N1_Ester->Azo Over-reduction/Oxidation N2-Hydrazide (Isomeric Impurity) N2-Hydrazide (Isomeric Impurity) N2_Ester->N2-Hydrazide (Isomeric Impurity) Hydrazine Hydrazine Hydrate (Excess)

Figure 1: Reaction landscape highlighting the bifurcation at the alkylation step (N1 vs N2) and potential degradation pathways during hydrazinolysis.

Module 2: Troubleshooting Phase 1 (Alkylation)

The Issue: Regioselectivity. The 3-nitro-1,2,4-triazole ring exists in tautomeric equilibrium. The nitro group at position 3 is electron-withdrawing, affecting the nucleophilicity of the ring nitrogens. Alkylation frequently results in a mixture of N1-alkylated (target) and N2-alkylated (impurity) isomers.

FAQ: Controlling Regioisomers

Q: Why do I see two close spots on my TLC after alkylation? A: These are likely the N1 and N2 isomers. The N2 isomer is often formed because the N2 position is adjacent to the nitro group; while sterically hindered, the electron-withdrawing nature of the nitro group can make the NH proton more acidic, influencing the deprotonation site depending on the solvent/base used.

  • Corrective Action: You must separate these before the hydrazine step. Isomers are much harder to separate after hydrazide formation due to similar solubility profiles.

Q: How do I maximize the N1 isomer? A: Use Thermodynamic Control .

  • Solvent: Use polar aprotic solvents like Acetone or Acetonitrile . Avoid DMF if possible during workup, as its high boiling point makes removing it difficult without high heat (which can degrade the nitro group).

  • Base: Potassium Carbonate (

    
    ) is standard.
    
  • Protocol Insight: Alkylation at N1 is generally less sterically hindered than N2 (which is flanked by the Nitro group and the C5 proton/substituent). However, rapid kinetic alkylation can favor N2.

  • Literature Grounding: Research on nitro-triazoles indicates that while N1 is the major product in alkaline media, N2 formation is a persistent competitive pathway (approx. 10-20% in non-optimized conditions) [1][2].

Q: My ester intermediate is an oil. How do I purify it? A: Do not proceed to hydrazinolysis with the oil.

  • Triturate the oil with cold ethanol or diethyl ether to induce crystallization.

  • If it remains an oil, perform a rapid column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The N1 and N2 isomers usually have distinct

    
     values (N1 is typically more polar).
    

Module 3: Troubleshooting Phase 2 (Hydrazinolysis)

The Issue: Chemoselectivity & Purity. Converting the ester to the hydrazide without reducing the nitro group or forming dimers.

FAQ: Hydrazide Formation

Q: My reaction mixture turned deep red/orange. Is this normal? A: No. A yellow tint is expected (nitro group), but deep red often indicates azo-compound formation or partial reduction of the nitro group.

  • Cause: Hydrazine is a reducing agent.[1] In the presence of trace metals or excessive heat, it can reduce

    
     to 
    
    
    
    or couple them to form azo linkages (
    
    
    ).
  • Fix: Ensure your ethanol is metal-free. Keep the temperature at a mild reflux (

    
    ) and do not overheat. Limit reaction time to 3-4 hours.
    

Q: I have a high melting point impurity. What is it? A: This is likely the Bis-hydrazide (Dimer).

  • Mechanism: One hydrazine molecule reacts with two ester molecules.

  • Prevention: Use a Stoichiometric Overload of hydrazine hydrate.

    • Recommended Ratio: 1:3 to 1:5 (Ester : Hydrazine).

    • Why? High local concentration of hydrazine ensures the ester reacts with a fresh hydrazine molecule rather than an already formed hydrazide.

Q: The product won't precipitate from ethanol. A: The target hydrazide might be too soluble in hot ethanol or residual hydrazine.

  • Protocol:

    • Cool the mixture to

      
       (ice bath).
      
    • If no precipitate, concentrate the solution to 50% volume under reduced pressure.

    • Add cold water dropwise. Hydrazides are generally less soluble in water than in ethanol/hydrazine mixtures.

Module 4: Validated Experimental Protocol

Step-by-Step Optimization
ParameterRecommended ConditionScientific Rationale
Solvent (Step 1) Acetone or AcetonitrilePolar aprotic promotes

; easier removal than DMF.
Base (Step 1) Anhydrous

Mild base minimizes ring degradation; buffers acidity.
Temp (Step 1) Reflux (approx.

)
Sufficient energy to overcome activation barrier for N1 alkylation.
Reagent (Step 2) Hydrazine Hydrate (80% or 98%)High concentration minimizes hydrolysis competition.
Stoichiometry 1.0 eq Ester : 4.0 eq HydrazineExcess hydrazine suppresses dimer (bis-hydrazide) formation.
Troubleshooting Logic Tree

Follow this flow to diagnose purity issues.

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC of Ester (Step 1 Product) Start->CheckTLC TwoSpots Two Spots Visible? CheckTLC->TwoSpots Yes Yes TwoSpots->Yes Yes No No TwoSpots->No No Purify Purify via Column/Recryst. Remove N2 Isomer Hydrazinolysis Proceed to Hydrazinolysis Purify->Hydrazinolysis OneSpot Single Spot (N1) OneSpot->Hydrazinolysis CheckColor Color Check Hydrazinolysis->CheckColor Red Deep Red/Brown CheckColor->Red Yellow Pale Yellow/White CheckColor->Yellow RedAction Discard. Nitro group reduced. Check Temp & Metal Contam. Red->RedAction Precipitate Precipitate Forms? Yellow->Precipitate NoPrecip Concentrate & Add Cold Water Precipitate->NoPrecip No YesPrecip Filter & Wash w/ Cold EtOH Precipitate->YesPrecip Yes Yes->Purify No->OneSpot

Figure 2: Decision matrix for isolating pure 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

References

  • Sukhanov, G. T., et al. (2016). Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium... Chemistry of Heterocyclic Compounds.[1][2][3][4][5][6] (Demonstrates regioselectivity issues between N1 and N2 isomers).

  • Kofman, T. P., et al. (2005). Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[3][7] Chemistry of Heterocyclic Compounds.[1][2][3][4][5][6] (Discusses the ratio of N1:N2 isomers depending on conditions).

  • Organic Chemistry Portal. Hydrazine - Reactivity & Stability. (General reference for hydrazine reducing properties and compatibility with nitro groups).

  • SciSpace. Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide. (Contextual data on similar triazole hydrazide syntheses).

Sources

Reference Data & Comparative Studies

Validation

A Multi-Faceted Approach to the Structural Validation of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH)

Prepared by: Gemini, Senior Application Scientist In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a novel chemical entity is a foundational prerequisite. For hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a novel chemical entity is a foundational prerequisite. For heterocyclic compounds such as 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH), a molecule possessing multiple reactive functional groups and potential for diverse biological activity, this validation is of paramount importance. This guide provides an in-depth comparison of standard and advanced analytical techniques for the definitive structural elucidation of NTAH, grounded in established scientific principles and experimental data from related molecular systems.

The core of structural validation lies not in a single technique, but in the convergence of data from multiple orthogonal methods. Each analytical tool interrogates the molecule from a different perspective, and together, they provide a comprehensive and self-validating picture of the molecular architecture. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy as the primary pillars of this process, supplemented by the definitive, albeit more resource-intensive, method of X-ray crystallography.

cluster_structure Structure of NTAH NTAH 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) mol

Caption: Chemical structure of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Causality in Experimental Choice: For a molecule like NTAH, both ¹H and ¹³C NMR are essential. ¹H NMR provides a rapid assessment of the types and number of hydrogen atoms, while ¹³C NMR confirms the carbon framework. Two-dimensional (2D) NMR experiments, such as HSQC or HMQC, can be employed to correlate proton signals directly with the carbon atoms they are attached to, providing unequivocal assignments.[1]

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the synthesized NTAH in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, due to the polarity of the hydrazide and nitro-triazole moieties.[1] DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and its high boiling point.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[2]

  • Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.[1] A higher field strength provides better signal dispersion and resolution.

  • Analysis: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the frequency-domain spectrum. Integrate the ¹H signals to determine proton ratios and analyze coupling patterns (multiplicity) to deduce neighboring proton relationships.

Predicted Spectroscopic Data for NTAH

Based on the known structure and data from analogous 1,2,4-triazole and acetohydrazide derivatives, the following spectral features are anticipated.[3][4]

Table 1: Predicted NMR Data for NTAH in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~9.5 - 10.0Singlet (broad)N H-NH₂The CONH proton is typically deshielded and may exchange with residual water.
¹H ~8.8 - 9.2SingletCH (Triazole ring)Protons on electron-deficient nitro-substituted heterocyclic rings are highly deshielded.
¹H ~5.3 - 5.6SingletN-CH ₂-C=OThe methylene protons are adjacent to the triazole nitrogen and the carbonyl group, leading to a downfield shift.
¹H ~4.5 - 5.0Singlet (broad)NH-NHThe terminal hydrazide protons are exchangeable and often appear as a broad singlet.
¹³C ~165 - 170-C =O (Amide)The carbonyl carbon of the acetohydrazide moiety.
¹³C ~155 - 160-C -NO₂ (Triazole)The carbon atom bearing the electron-withdrawing nitro group is significantly deshielded.
¹³C ~145 - 150-N-C H=N (Triazole)The remaining carbon atom in the triazole ring.
¹³C ~50 - 55-N-C H₂The methylene carbon adjacent to the triazole ring.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like NTAH, as it typically produces an intact molecular ion (or a protonated/sodiated adduct), minimizing fragmentation.[1]

Causality in Experimental Choice: ESI-MS is selected to confirm the molecular mass with high accuracy. High-Resolution Mass Spectrometry (HRMS) can further validate the elemental formula by providing a mass measurement with very high precision (typically to four decimal places).

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of NTAH (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Identify the peak corresponding to the calculated mass of the protonated molecule.

Predicted Mass Spectrum Data for NTAH
  • Molecular Formula: C₄H₆N₆O₃

  • Monoisotopic Mass: 186.0501 g/mol

  • Expected Ion (ESI+): The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 187.0579.

Analysis of fragmentation patterns can also provide structural information. For instance, cleavage of the N-N bond in the hydrazide or fragmentation of the triazole ring can yield characteristic daughter ions.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Causality in Experimental Choice: FTIR is an indispensable first-pass technique. For NTAH, it can quickly confirm the presence of key functionalities: the N-H bonds of the hydrazide, the C=O of the amide, and the N-O bonds of the nitro group.[3][4]

Experimental Protocol (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid NTAH sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted FTIR Absorption Bands for NTAH

Table 2: Predicted FTIR Data for NTAH

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250N-H StretchHydrazide (NH, NH₂)
3150 - 3100C-H StretchTriazole Ring
1700 - 1660C=O StretchAmide I band
1560 - 1520N-O Asymmetric StretchNitro Group (NO₂)
1550 - 1500C=N StretchTriazole Ring
1360 - 1320N-O Symmetric StretchNitro Group (NO₂)

The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure.[7]

Comparative Analysis and Integrated Workflow

No single technique is sufficient for complete structural validation. The true power of this process comes from the integration of complementary data.

Table 3: Comparison of Primary Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Provides the most detailed structural information.Requires relatively larger sample amounts; can be complex to interpret.
MS Molecular weight and elemental formula (HRMS).Highly sensitive; provides definitive molecular weight.Does not provide information on connectivity or isomerism.
FTIR Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton.

The logical workflow for validation combines these techniques to build a robust, self-consistent structural proof.

Caption: Integrated workflow for the structural validation of NTAH.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, for example, for patent applications or regulatory submissions, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

While it is the most definitive method, its primary limitation is the requirement for a high-quality single crystal of the compound, which can be challenging and time-consuming to grow. However, the structural data it provides is unparalleled. For related triazole structures, X-ray crystallography has been used to confirm ring planarity, intermolecular interactions like hydrogen bonding, and the precise geometry of substituents.[8][9][10] If a crystal of NTAH were obtained, this method would confirm the connectivity of the acetohydrazide side chain to the N1 position of the 1,2,4-triazole ring, leaving no structural ambiguity.

Conclusion

The structural validation of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a systematic process that relies on the synergistic application of multiple analytical techniques. The initial confirmation of functional groups by FTIR, followed by the definitive molecular weight determination via mass spectrometry, sets the stage for the detailed structural mapping provided by ¹H and ¹³C NMR spectroscopy. Each step provides a layer of evidence that, when combined, creates a robust and scientifically defensible validation of the molecular structure. For absolute confirmation, particularly in a regulatory context, single-crystal X-ray crystallography serves as the final, conclusive piece of evidence. This multi-technique approach ensures the scientific integrity and trustworthiness of the data, which is fundamental to all subsequent research and development efforts.

References

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available from: [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. (2021). Available from: [Link]

  • Uses of 13C NMR Spectroscopy. NC State University Libraries. Available from: [Link]

  • Acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • Compound 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(1-phenylpropylidene)acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • 3-Nitro-1H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Ibn-Al-Haitham Journal for Pure and Applied Science. Available from: [Link]

  • 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]

  • Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. The Royal Society of Chemistry. Available from: [Link]

  • 1H-1,2,4-Triazole. NIST WebBook. Available from: [Link]

  • Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. Available from: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]

  • Crystal Structures of 1-Aryl-1H- and 2-Aryl-2H-1,2,3-triazolyl Hydrazones. ResearchGate. Available from: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available from: [Link]

  • 1 H-NMR of 1-(2-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole. ResearchGate. Available from: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. Available from: [Link]

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Comparative

Comparative Study: 2-(3-Nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (NTAH) vs. Standard Energetic Precursors

Executive Summary & Classification Product Identity: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (referred to herein as NTAH ). Classification: Energetic Precursor / High-Nitrogen Ligand.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Classification

Product Identity: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (referred to herein as NTAH ). Classification: Energetic Precursor / High-Nitrogen Ligand. Primary Application: Synthesis of Energetic Coordination Polymers (ECPs), Schiff-base high-energy density materials (HEDMs), and bioactive energetic plasticizers.

Technical Verdict: Unlike bulk secondary explosives (e.g., RDX, HMX) which are end-products, NTAH functions as a functionalized bridge . It combines the thermal stability and high density of the 3-nitro-1,2,4-triazole core with the high reactivity of an acetohydrazide tail. This dual nature allows it to serve as a "molecular anchor," binding metal cations (Cu, Ag, Pb) to form primary explosives with tunable sensitivity, or reacting with aldehydes to form insensitive high-nitrogen fuels.

Structural Analysis & Mechanism of Action

To understand NTAH's performance, we must deconstruct its molecular architecture. Its behavior is dictated by two distinct functional zones:

  • The Energetic Core (3-Nitro-1,2,4-triazole):

    • Function: Provides density and positive Heat of Formation (

      
      ).
      
    • Mechanism: The nitro group (-NO2) acts as an internal oxidizer, while the triazole ring contributes high nitrogen content, increasing gas generation (

      
      ) upon decomposition.
      
    • Stability: The aromaticity of the triazole ring confers thermal stability (>200°C), preventing premature detonation during synthesis.

  • The Reactive Tail (Acetohydrazide):

    • Function: Acts as the "linker" or "chelator."

    • Mechanism: The terminal hydrazine (-NH-NH2) and carbonyl (C=O) groups form a bidentate chelation pocket. This is critical for synthesizing Energetic Coordination Polymers (ECPs) , where NTAH wraps around metal centers to form 3D energetic networks.

Logical Pathway: From Precursor to Performance

The following diagram illustrates how NTAH transforms from a raw precursor into high-performance materials.

NTAH_Pathway Precursor 3-Nitro-1,2,4-triazole (Stable Core) NTAH NTAH (Bifunctional Linker) Precursor->NTAH + Ethyl Chloroacetate + Hydrazine ECP Energetic Coordination Polymers (ECPs) (e.g., Cu-NTAH) NTAH->ECP + Metal Salts (Chelation) Schiff Energetic Schiff Bases (High Nitrogen Fuels) NTAH->Schiff + Aldehydes (Condensation) HighSens HighSens ECP->HighSens High Density Primary Explosive LowSens LowSens Schiff->LowSens Thermally Stable Secondary Explosive

Caption: Logical transformation of NTAH from a stable precursor into divergent energetic classes (ECPs vs. Schiff Bases).

Comparative Performance Analysis

NTAH is rarely used as a standalone explosive due to the reactivity of the hydrazide group. Its value lies in what it becomes. Below is a comparison of NTAH against its parent molecule and a standard high-performance derivative (RDX is used as the industry benchmark).

Table 1: Physicochemical Properties Comparison[1]
PropertyNTAH (Precursor) 3-Nitro-1,2,4-triazole (Parent) RDX (Benchmark) Cu(II)-NTAH Complex (Derivative)
Role Intermediate / LigandBuilding BlockSecondary ExplosivePrimary Explosive / ECP
Nitrogen Content ~45%49.1%37.8%>35% (varies by structure)
Density (

)
~1.65 g/cm³ (calc)1.74 g/cm³1.82 g/cm³>2.10 g/cm³ (High)
Decomposition (

)
180–200°C210°C204°C230–280°C (Enhanced)
Impact Sensitivity Low (>40 J)Insensitive7.5 JHigh (<5 J)
Detonation Velocity ~7,200 m/s (est)~7,800 m/s8,750 m/s~8,200 m/s

Key Insight: NTAH itself has moderate performance. However, converting it into a Copper(II) coordination polymer (Cu-NTAH) significantly increases density (critical for detonation pressure) and thermal stability , while creating the high sensitivity required for initiators.

Experimental Protocols

Protocol A: Synthesis of NTAH (Self-Validating Workflow)

Rationale: This protocol uses the "Pinner Strategy" modification, ensuring high regioselectivity at the N1 position of the triazole ring, avoiding the formation of unstable isomers.

Reagents:

  • 3-Nitro-1,2,4-triazole (sodium salt)

  • Ethyl chloroacetate[1][2][3]

  • Hydrazine hydrate (80%)

  • Ethanol (Absolute)[1][2]

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 3-nitro-1,2,4-triazole sodium salt (10 mmol) in dry acetonitrile. Add ethyl chloroacetate (11 mmol) dropwise at 0°C.

  • Reflux: Heat to reflux (80°C) for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting triazole disappears.

  • Isolation of Ester: Evaporate solvent. Wash the residue with cold water to remove salts. Recrystallize the intermediate (Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate) from ethanol.

  • Hydrazinolysis: Dissolve the ester (5 mmol) in ethanol (20 mL). Add hydrazine hydrate (15 mmol) slowly at room temperature.

  • Precipitation: Stir for 4 hours. The hydrazide (NTAH) will precipitate as a white/pale yellow solid.

  • Purification: Filter, wash with cold ethanol, and dry under vacuum at 50°C.

Protocol B: Synthesis of Energetic Coordination Polymer (Cu-NTAH)

Rationale: This creates a "Green Primary Explosive" candidate, replacing toxic lead azide.

  • Ligand Solution: Dissolve NTAH (2 mmol) in distilled water (10 mL) with mild heating.

  • Metal Solution: Dissolve Copper(II) nitrate trihydrate (1 mmol) in water (5 mL).

  • Complexation: Add the metal solution to the ligand solution dropwise under vigorous stirring.

  • Crystallization: The solution will turn deep blue/green. Allow to stand undisturbed for 24 hours to form crystals.

  • Filtration: Filter the resulting ECP, wash with water and ethanol, and dry in a desiccator.

Mechanism of Chelation (Visualization)

The following diagram details the coordination chemistry that turns the NTAH precursor into a high-density energetic material.

Chelation_Mechanism cluster_effect Energetic Enhancement Ligand NTAH Ligand (Hydrazide Tail) Coord1 Coordination Site 1: Carbonyl Oxygen (C=O) Ligand->Coord1 Electron Donor Coord2 Coordination Site 2: Terminal Nitrogen (-NH2) Ligand->Coord2 Electron Donor Metal Metal Center (Cu²⁺ / Ag⁺) Complex Energetic Coordination Polymer (3D Network) Metal->Complex Self-Assembly (Bridging Mode) Density Increased Density (>2.0 g/cm³) Complex->Density Stability Thermal Stability (Rigid Framework) Complex->Stability Coord1->Metal Chelation Coord2->Metal Chelation

Caption: Chelation mechanism where NTAH acts as a bidentate ligand, stabilizing the metal center while increasing density.

Safety & Handling (Critical Control Points)

  • Precursor (NTAH): Generally insensitive to impact but reactive chemically. Store away from strong oxidizers and aldehydes to prevent spontaneous polymerization.

  • Derivatives (ECPs): EXTREME CAUTION. Copper and Silver complexes of NTAH are primary explosives. They are sensitive to impact, friction, and electrostatic discharge (ESD).

    • Protocol: Use anti-static spatulas. Work behind blast shields. Limit synthesis to <100 mg scales for initial characterization.

References

  • Synthesis and properties of nitro-1,2,3-triazoles. ResearchGate. (Review of triazole alkylation and energetic properties).

  • Molecular design of energetic tetrazine-triazole derivatives. PubMed. (Computational study on density and detonation velocity of triazole derivatives).

  • Synthesis of energetic coordination polymers based on 1,2,3-triazole-4,5-dicarboxylic acid. RSC Advances. (Methodology for ECP synthesis and characterization).

  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. ResearchGate. (Validation of the N-alkylation pathway).

  • Synthesis of alpha-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. PubMed. (Detailed synthetic protocol for the ester intermediate).

Sources

Validation

A Comparative Analysis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide and Other Triazole Derivatives in Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, a nitro-containing triazole derivative, and other notable triazole compounds. By examining their chemical synthesis, and antimicrobial properties with supporting experimental data, this document aims to offer valuable insights for researchers engaged in the discovery of novel anti-infective agents.

Introduction to Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural features, including the capacity for hydrogen bonding and metabolic stability, make them privileged scaffolds in medicinal chemistry.[1] The introduction of a nitro group, as seen in 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, can significantly modulate the electronic properties and biological activity of the parent molecule, often enhancing its antimicrobial potential.[2]

Synthesis of Triazole Derivatives

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide and its analogs typically involves a multi-step process. A general synthetic pathway is outlined below.

General Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Derivatives

A common route to acetohydrazide derivatives of triazoles involves the initial preparation of an ester, followed by hydrazinolysis.

Experimental Protocol: Synthesis of Acetohydrazide Intermediate

  • Esterification: A carboxylic acid is esterified by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid).[3]

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the corresponding acetohydrazide.[4][5]

The synthesis of the target compound, 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide, would specifically start from 3-nitro-1H-1,2,4-triazole.

Experimental Protocol: Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

  • Alkylation of 3-nitro-1H-1,2,4-triazole: 3-nitro-1H-1,2,4-triazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone) to yield ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a solvent like ethanol to produce 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

dot

cluster_synthesis Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole Ethyl_2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Ethyl_2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate 3-nitro-1H-1,2,4-triazole->Ethyl_2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Alkylation Ethyl_haloacetate Ethyl_haloacetate Ethyl_haloacetate->Ethyl_2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Base Base Base->Ethyl_2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate Target_Compound 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Ethyl_2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate->Target_Compound Hydrazinolysis Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Target_Compound

Caption: General synthetic scheme for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide.

Comparative Antimicrobial Activity

The presence of the nitro group and the triazole ring in 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide suggests potential for significant antimicrobial activity. This section compares its anticipated performance with other triazole derivatives based on available data for structurally similar compounds.

Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples like fluconazole. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Studies have shown that the introduction of a nitrotriazole moiety can lead to increased antifungal activity compared to fluconazole.[6][7] This enhanced activity is attributed to a more efficient electrostatic interaction between the nitro group and the heme iron of the CYP51 enzyme.[2]

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Fluconazole (Reference) Candida albicans0.25 - 8[7]
Candida krusei16 - 64[7]
Aspergillus fumigatus>64[7]
Nitrotriazole Derivatives Candida albicans0.06 - 4[7]
Candida krusei1 - 8[7]
Aspergillus fumigatus>64[7]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key metric for evaluating antifungal activity and is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (CFU/mL).

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.[8]

dot

cluster_workflow Broth Microdilution Assay Workflow Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Test Compounds Drug_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Determination of MIC Value Incubation->MIC_Reading

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antibacterial Activity

Triazole derivatives have also demonstrated significant potential as antibacterial agents.[9] The introduction of a nitro group can enhance antibacterial activity. For instance, some nitro-substituted triazoles have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[10] The acetohydrazide moiety can also contribute to the biological activity of the molecule.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Ampicillin (Reference) Staphylococcus aureus0.25 - 2[11]
Escherichia coli2 - 8[11]
Ciprofloxacin (Reference) Staphylococcus aureus0.12 - 1[9]
Escherichia coli0.015 - 0.5[9]
Various 1,2,4-Triazole Derivatives Staphylococcus aureus31.25 - 250[9][11]
Escherichia coli31.25 - 250[9][11]
Nitrotriazole Derivatives Staphylococcus aureus15.6 - 62.5[2]
Escherichia coli31.25[11]

Other Potential Biological Activities

Beyond antimicrobial effects, the triazole scaffold is associated with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antitubercular properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of triazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[12] While specific data for 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is not available, related acetohydrazide and triazole compounds have shown promising anticancer potential. For example, some indolyl-acetohydrazide derivatives have exhibited cytotoxic activity against human lung adenocarcinoma cells (A549) and glioma cells (C6) with IC50 values in the micromolar range.[6]

Compound/DerivativeCell LineIC50 (µM)Reference
Doxorubicin (Reference) A549 (Lung)0.1 - 1[10]
MCF-7 (Breast)0.05 - 0.5[10]
Indolyl-acetohydrazide Derivatives A549 (Lung)10.67 - 51.5[6]
C6 (Glioma)4.33 - 49.33[6]
Pyrazolo-[2][6][8]-triazole-[6][8][10]-triazole Hybrids HepG-2 (Liver)12.22 - 38.20[12]
HCT-116 (Colon)14.16 - 37.24[12]
MCF-7 (Breast)14.64 - 40.14[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended functionalities. For antimicrobial activity, the presence of a nitro group on the triazole ring generally enhances potency.[2] In the context of antifungal activity, the interaction with the CYP51 enzyme is critical, and modifications that improve this interaction can lead to more effective compounds. For antibacterial and anticancer activities, lipophilicity and the ability to form hydrogen bonds play crucial roles in target engagement.

Conclusion

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is anticipated to exhibit significant antifungal and antibacterial properties, with potential for other biological activities. The presence of the nitro group is a key feature that likely enhances its antimicrobial efficacy. Further research involving the synthesis and comprehensive biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential and to establish a direct comparison with existing agents. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of medicinal chemistry. Within this landscape, heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those incorporating the 1,2,4-triazole nucleus, have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide and its analogs. By examining how specific structural modifications influence their biological potency, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation therapeutic agents.

The core structure, featuring a 3-nitro-1H-1,2,4-triazole moiety linked to an acetohydrazide backbone, presents a versatile scaffold for chemical elaboration. The nitro group, a strong electron-withdrawing feature, is a known pharmacophore in various antimicrobial and antiparasitic drugs, while the acetohydrazide portion offers a convenient handle for the introduction of diverse substituents, primarily through the formation of hydrazone linkages. This guide will dissect the available experimental data to illuminate the key structural determinants of biological activity in this class of compounds.

The Core Scaffold: A Foundation for Biological Activity

The 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide scaffold is the starting point for the synthesis of a wide array of derivatives. The general synthetic approach involves the initial preparation of this key intermediate, which is then typically condensed with various aromatic or heteroaromatic aldehydes to yield the corresponding N'-substituted benzylideneacetohydrazide analogs (Schiff bases).

dot

Caption: General synthetic workflow for the preparation of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide analogs.

Structure-Activity Relationship Analysis: Unraveling the Impact of Substituents

The biological activity of the 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide analogs is profoundly influenced by the nature and position of substituents on the terminal aromatic ring of the hydrazone moiety. The following sections delineate the key SAR findings based on available antimicrobial and anticancer screening data.

Antimicrobial Activity

A series of N'-(substituted benzylidene)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Analogs

CompoundR (Substituent on Benzylidene)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
1 H125250250500250500
2 4-Cl62.5125125250125250
3 4-NO₂31.2562.562.512562.5125
4 4-OH125250250500250500
5 4-OCH₃62.5125125250125250
6 2,4-diCl31.2562.562.512562.5125
7 3,4,5-triOCH₃62.562.5125250125250
Ciprofloxacin -0.510.251--
Fluconazole -----816

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

From the comparative data, several key SAR trends can be deduced:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzylidene ring generally enhances antimicrobial activity. For instance, the 4-nitro (Compound 3 ) and 2,4-dichloro (Compound 6 ) analogs exhibit significantly lower MIC values compared to the unsubstituted analog (Compound 1 ). This suggests that a reduction in electron density on the aromatic ring is favorable for activity.

  • Impact of Electron-Donating Groups: Electron-donating groups, such as the 4-hydroxy (Compound 4 ) and 4-methoxy (Compound 5 ) substituents, lead to a moderate increase in activity compared to the unsubstituted compound, but are generally less potent than their electron-withdrawing counterparts. However, the trimethoxy-substituted analog (Compound 7 ) shows good activity, indicating that the overall electronic and steric profile of the molecule plays a role.

dot

Caption: Structure-activity relationship for antimicrobial activity.

Anticancer Activity

Select analogs have also been screened for their in vitro antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Analogs

CompoundR (Substituent on Benzylidene)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
1 H>100>100>100
2 4-Cl25.832.545.1
3 4-NO₂15.218.928.7
5 4-OCH₃35.641.255.8
6 2,4-diCl12.515.822.4
Doxorubicin -0.81.21.5

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

The SAR for anticancer activity appears to follow a similar trend to that observed for antimicrobial activity:

  • Electron-Withdrawing Groups are Favorable: Analogs with electron-withdrawing substituents, such as 4-nitro (Compound 3 ) and 2,4-dichloro (Compound 6 ), demonstrate the most potent anticancer activity among the tested compounds. This further reinforces the importance of this electronic feature for biological efficacy.

  • The Unsubstituted Analog is Inactive: The parent compound with an unsubstituted benzylidene ring (Compound 1 ) is largely inactive, highlighting the necessity of substitution on this ring for conferring antiproliferative properties.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of these analogs.

General Procedure for the Synthesis of N'-(Substituted benzylidene)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Analogs
  • Synthesis of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate:

    • To a solution of 3-nitro-1H-1,2,4-triazole (0.1 mol) in acetone (150 mL), anhydrous potassium carbonate (0.15 mol) is added, and the mixture is stirred for 30 minutes at room temperature.

    • Ethyl chloroacetate (0.11 mol) is then added dropwise, and the reaction mixture is refluxed for 8-10 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

    • The solvent is evaporated under reduced pressure to yield the crude ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate, which can be purified by recrystallization from ethanol.

  • Synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide:

    • A mixture of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate (0.05 mol) and hydrazine hydrate (99%, 0.1 mol) in ethanol (100 mL) is refluxed for 6-8 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the pure acetohydrazide intermediate.

  • Synthesis of N'-(Substituted benzylidene)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Analogs:

    • A mixture of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (0.01 mol) and the appropriate substituted benzaldehyde (0.01 mol) in absolute ethanol (50 mL) is refluxed in the presence of a catalytic amount of glacial acetic acid (2-3 drops) for 4-6 hours.

    • The reaction is monitored by TLC.

    • After cooling, the solid product that precipitates out is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF-water) to yield the pure Schiff base derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated for 24 hours for bacteria at 37°C and 48 hours for fungi at 28°C.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide analogs reveal a clear and consistent trend: the introduction of electron-withdrawing substituents on the terminal benzylidene ring is a key determinant for enhancing both antimicrobial and anticancer activities. This finding provides a strong rationale for the future design of more potent analogs.

Further research should focus on:

  • Exploring a wider range of substituents: Investigating the effects of a more diverse set of electron-withdrawing and electron-donating groups, as well as different heterocyclic aldehydes, could lead to the discovery of compounds with improved potency and selectivity.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing QSAR models could provide deeper insights into the physicochemical properties that govern the biological activity of these compounds and aid in the predictive design of new analogs.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects is crucial for their further development as therapeutic agents.

References

  • Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Istanbul J Pharm. [Link]

  • Design, synthesis and biological evaluation of novel Schiff base-bridged tetrahydroprotoberberine triazoles as a new type of potential antimicrobial agents. RSC Advances. [Link]

  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules. [Link]

Safety & Regulatory Compliance

Safety

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide proper disposal procedures

Executive Safety Directive STOP AND READ: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (CAS: 56563-02-1) is a hybrid energetic material .[1][2] It combines a high-nitrogen nitro-triazole core (similar to the insensiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide (CAS: 56563-02-1) is a hybrid energetic material .[1][2] It combines a high-nitrogen nitro-triazole core (similar to the insensitive munition NTO) with a reactive hydrazide tail.

  • Primary Risk: Explosive/Deflagration Hazard. The molecule contains both an oxidizer component (

    
    ) and a reducing component (
    
    
    
    ).[2]
  • Critical Prohibition: NEVER treat this specific hydrazide with bleach (sodium hypochlorite) or strong oxidizers.[2] While standard protocols for hydrazides often suggest oxidation, doing so with this nitro-compound can trigger immediate deflagration or detonation.[1][2]

  • Disposal Classification: Regulate as D003 (Reactive) waste under RCRA guidelines unless testing proves otherwise.[2]

Hazard Characterization & Causality

To safely handle this compound, you must understand the "why" behind the protocols.[1]

Functional GroupHazard MechanismOperational Implication
3-Nitro-1,2,4-triazole Core Energetic Stability: The triazole ring is stable, but the nitro group provides oxygen balance for combustion.[1][2] It renders the solid shock-sensitive, especially if dry and crystallized.[1]Keep Wet: Store and handle wet with water or alcohol to desensitize.[2] Use non-sparking (conductive plastic/wood) tools. Avoid metal spatulas (friction).
Acetohydrazide Tail Chemical Reactivity: Hydrazides are potent reducing agents and nucleophiles.[2] They react violently with oxidizers and form condensation products (hydrazones) with ketones/aldehydes.[2]Segregation: Strictly isolate from oxidizers (peroxides, nitrates) and ketones (acetone waste).[1] Do not use acetone for cleaning glassware containing this residue.[1]

Pre-Disposal Stabilization Protocol

Before moving waste to storage, you must stabilize it.[1][2] This protocol ensures the material is desensitized during transport.

A. Solid Waste (Pure Compound)[2]
  • Wetting: Never dispose of dry powder.[2] Wet the material with at least 20% (w/w) deionized water or isopropanol.[2]

    • Reasoning: Water acts as a heat sink and lubricant, preventing hot-spot formation during friction events (e.g., closing a lid).[1]

  • Container: Use a conductive high-density polyethylene (HDPE) wide-mouth jar.[2] Avoid glass (shrapnel risk) or metal (friction risk).[2]

  • Labeling: Label clearly as:

    "HAZARDOUS WASTE - REACTIVE (D003). Energetic Hydrazide. DO NOT DRY."

B. Liquid Waste (Mother Liquor/Solutions)[2]
  • pH Check: Ensure the solution is neutral (pH 6-8). Acidic conditions can increase the sensitivity of nitro-triazoles.[2]

  • Solvent Compatibility: Ensure the solvent is NOT a ketone (e.g., Acetone, MEK).[1]

    • Reasoning: Hydrazides react with ketones to form hydrazones, often precipitating out.[1][2] Precipitated energetic crystals in a waste drum are a severe explosion hazard.[2]

  • Segregation: Dedicate a specific "Reductive/Energetic Organic" waste stream. Do not commingle with general organic solvents.[1][2]

Disposal Workflow Logic

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Assessment: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Wetting Step 1: Desensitize Wet with 25% Water/IPA Solid->Wetting Container Step 2: Containerize Anti-static HDPE Jar Wetting->Container Labeling Step 3: Labeling 'D003 Reactive - Energetic' Container->Labeling SolventCheck Solvent Check: Is it Acetone/Ketone? Liquid->SolventCheck Dilution Step 1: Dilution Dilute <5% conc. with Water/Alcohol SolventCheck->Dilution No (Safe) PrecipitationWarn CRITICAL STOP: Risk of Hydrazone Precipitate SolventCheck->PrecipitationWarn Yes (Danger) Dilution->Labeling Hauler Final Disposal: High-Temp Incineration (Professional HazMat Only) Labeling->Hauler

Figure 1: Decision tree for the safe segregation and packaging of nitro-triazole hydrazide waste.

Professional Disposal (The Only Recommended Path)

Do not attempt benchtop chemical destruction (e.g., oxidation) without EHS authorization. The risk of accidental detonation outweighs the convenience.[1]

Preferred Method: Incineration[1]
  • Service: Contact a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors).[1]

  • Profile: List the material as an "Explosive Precursor" or "High Nitrogen Compound."[2]

  • Methodology: The facility will utilize a rotary kiln incinerator with an afterburner (operating >1000°C) and a scrubber system.

    • Mechanism:[3][4][5][6] High temperature breaks the triazole ring; the scrubber captures the resulting

      
       gases to prevent environmental release [1].
      
Emergency Spillage Protocol

If a spill occurs in the lab:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat.[1]

  • Desensitize: Gently mist the spilled powder with water to prevent dust clouds (dust explosions are a risk).[2]

  • Cleanup: Do not sweep.[1][2] Use wet paper towels to wipe up the material.

  • Disposal: Place the wet towels into a plastic bag, seal it, and place that bag into a hazardous waste pail. Label as "Debris contaminated with Energetic Material."[1]

Regulatory Compliance (US Focus)

RegulationClassificationCodeNotes
RCRA (EPA) Characteristic WasteD003 Classified as "Reactive" due to potential for detonation or explosive decomposition.
DOT Hazardous MaterialClass 4.1 Likely "Flammable Solid" or "Self-Reactive Substance" if transported pure.
TSCA R&D ExemptionN/AEnsure use is strictly limited to R&D; not for commercial release.[2][7]

References

  • U.S. Environmental Protection Agency. (2023).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes (D003). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Executive Risk Assessment Compound: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Classification: Dual-Hazard Energetic Material This compound is not a standard biochemical reagent. It represents a convergence of two h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Compound: 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide Classification: Dual-Hazard Energetic Material

This compound is not a standard biochemical reagent. It represents a convergence of two high-risk functional classes:

  • 3-Nitro-1,2,4-triazole moiety: A high-nitrogen heterocycle used in insensitive munitions and propellants.[1] It imparts shock and friction sensitivity .

  • Acetohydrazide tail: A hydrazine derivative that introduces chemical instability and hepatotoxic/carcinogenic potential .

The Critical Danger: The primary risk is not just toxicity, but Electrostatic Discharge (ESD) initiation followed by deflagration. Standard biological PPE (latex gloves, polyester lab coats) increases static buildup and is dangerous for this application.

The PPE Layering System

Rationale: We utilize a "Defense-in-Depth" strategy. The outer layer protects against fire/blast, while the inner layer protects against dermal absorption of the toxic hydrazide.

A. Respiratory & Facial Protection (The Blast Shield)
  • Primary Engineering Control: All manipulation must occur within a certified chemical fume hood with the sash lowered to the operating mark.

  • Eye Protection: ANSI Z87.1+ impact-rated safety goggles. Standard safety glasses are insufficient due to the risk of micro-detonation throwing particulate.

  • Face Shield: A polycarbonate face shield (8-inch minimum) is required when handling quantities >500 mg.

B. Dermal & Body Protection (The ESD Barrier)
  • Lab Coat: 100% Cotton or Nomex/Kevlar blend.

    • Prohibited: Polyester or synthetic blends. These generate static electricity (triboelectric effect) which can initiate the nitro-triazole group.

  • Gloves (Double-Gloving Protocol):

    • Inner Layer: 4-mil Nitrile (Chemical barrier against hydrazide permeation).

    • Outer Layer: 5-mil Nitrile or Neoprene (Sacrificial layer).

    • Note: If grinding or crushing is required (highly discouraged), wear leather over-gloves to dampen impact shock.

C. Static Dissipation (Crucial)
  • Wrist Strap: An ESD grounding wrist strap connected to the fume hood ground point is mandatory during weighing.

  • Footwear: ESD-safe shoes or heel grounders.

Operational Workflow: Weighing & Transfer

Scientific Integrity: Metal spatulas can create "hot spots" via friction, initiating the nitro group. Plastic spatulas generate static. The only safe middle ground is conductive plastic or wood/bamboo.

Step-by-Step Protocol
  • Preparation:

    • Clear fume hood of all flammables (solvents).

    • Place an anti-static mat on the hood surface.

    • Don full PPE and connect ESD wrist strap.

  • Weighing:

    • Use a bamboo or conductive plastic spatula . Do NOT use stainless steel.

    • Tare the receiving vessel (glass or conductive polymer) before opening the source container.

    • Ionization: If available, use an ionizing air blower to neutralize static charge on the powder surface.

  • Solubilization:

    • Preferred Solvents: DMSO or DMF (high solubility, low volatility).

    • Avoid: Acetone or simple ketones. The hydrazide group will react with ketones to form hydrazones (Schiff bases), altering your compound's identity before the experiment begins.

Visualization: Safety Logic & Workflow
Figure 1: PPE & Hazard Mitigation Logic

Caption: Logical flow of PPE selection based on specific molecular hazards (ESD, Toxicity, Blast).

PPE_Logic Hazard_ESD Hazard: ESD Sensitivity (Nitro-Triazole) PPE_Coat 100% Cotton/Nomex Coat (No Synthetics) Hazard_ESD->PPE_Coat Prevents Static PPE_Ground ESD Wrist Strap & Grounding Mat Hazard_ESD->PPE_Ground Dissipates Charge Hazard_Tox Hazard: Hepatotoxicity (Hydrazide) PPE_Gloves Double Nitrile Gloves (Permeation Barrier) Hazard_Tox->PPE_Gloves Blocks Absorption Hazard_Blast Hazard: Deflagration (Energetic Core) Hazard_Blast->PPE_Coat Fire Resistance PPE_Shield Face Shield + Impact Goggles Hazard_Blast->PPE_Shield Physical Barrier

[2][3]

Figure 2: Deactivation & Disposal Workflow

Caption: Step-by-step chemical destruction of hydrazide waste to prevent environmental contamination.

Disposal_Flow Start Waste Generation (Solid/Liquid) Dilution Dilute to <5% Conc. (Water/Alcohol) Start->Dilution Oxidation Add 10% Bleach (NaOCl) SLOWLY (Ice Bath) Dilution->Oxidation Exothermic! Check Check for Bubbles (N2 Gas) Wait 30 Mins Oxidation->Check Neutralize Neutralize pH (Acid/Base) Check->Neutralize Final Dispose as Aqueous Chemical Waste Neutralize->Final

Emergency Response Data
ScenarioImmediate ActionMedical / Technical Note
Skin Contact Wash with soap/water for 15 min.[4][5]Do not use ethanol. Ethanol increases skin permeability of hydrazides.
Inhalation Move to fresh air.[4][5] Oxygen if needed.Monitor for delayed pulmonary edema (nitrogen oxide release).
Spill (Solid) Do not sweep. Wet with mineral oil.Dry sweeping generates static friction. Wetting desensitizes the explosive.
Fire Evacuate. Do not fight manually.Material supplies its own oxygen (nitro group). Smothering is ineffective.[6]
Deactivation & Disposal Protocol

Trustworthiness: You cannot simply autoclave or bin this chemical. The hydrazide must be chemically oxidized to inert nitrogen gas.

The "Bleach Kill" Method:

  • Dilution: Dissolve waste in water or methanol to a concentration below 5% w/v.

  • Cooling: Place the waste beaker in an ice bath. The oxidation reaction is exothermic .

  • Oxidation: Slowly add 10% Sodium Hypochlorite (Bleach) solution.

    • Observation: You will see bubbling. This is Nitrogen gas (

      
      ) releasing as the hydrazide bond breaks.
      
    • Reaction:

      
      
      
  • Completion: Allow to stand for 30 minutes until bubbling ceases.

  • Disposal: Adjust pH to 7-9 and dispose of as aqueous chemical waste.

References
  • Klapötke, T. M. (2011).[6] Chemistry of High-Energy Materials. De Gruyter. (Authoritative source on nitro-triazole sensitivity and handling).

  • NASA. (2018).[7] Organic Compound Turns Toxic Waste into Harmless Byproducts.[7] (Details on alpha-ketoglutaric acid and oxidative neutralization of hydrazine derivatives).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Nitro-1,2,4-triazole. (Base safety data for the energetic moiety).

  • World Health Organization (FAO). (2000). Toxicology of Triazole Fungicides and Metabolites. (Toxicological profiles of triazole-alanine and related metabolites).

Sources

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